molecular formula C10H11ClN2O5S B611262 TCS 401

TCS 401

Cat. No.: B611262
M. Wt: 306.72 g/mol
InChI Key: LQGCAMWQDSYOAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TCS-401 (HCI) is a selective inhibitor of protein-tyrosine phosphatase 1B (PTP1B;  Ki = 0.29 µM). It inhibits the protein phosphatases CD45 D1D2, PTPβ, PTPε D1, SHP-1, PTPα D1, and LAR D1D2 at much higher concentrations (Kis = 59, 560, 1,100, >2,000, >2,000, and >2,000 μM, respectively). Several PTPs have been proposed to act as negative regulators of insulin signaling, thus this enzyme is a potential drug target in diabetes.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(oxaloamino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5S.ClH/c13-7(10(16)17)12-8-6(9(14)15)4-1-2-11-3-5(4)18-8;/h11H,1-3H2,(H,12,13)(H,14,15)(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGCAMWQDSYOAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=C(S2)NC(=O)C(=O)O)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of TCS 401, a Selective PTP1B Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of TCS 401, a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a critical negative regulator in various cellular signaling pathways, making it a significant therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as in oncology.[1][2][3][4][5]

Introduction to PTP1B and its Role in Cellular Signaling

Protein Tyrosine Phosphatase 1B (PTP1B) is an enzyme that removes phosphate groups from tyrosine residues on various proteins.[1] This dephosphorylation activity acts as a molecular brake, terminating or attenuating signaling cascades initiated by protein tyrosine kinases.[4][6] PTP1B is particularly known for its negative regulation of the insulin and leptin signaling pathways.[1][2] Overactivity or overexpression of PTP1B can lead to insulin resistance and impaired leptin signaling, which are hallmarks of type 2 diabetes and obesity.[1][2] Consequently, inhibiting PTP1B is a promising therapeutic strategy to enhance these signaling pathways and combat metabolic disorders.[1][2][5]

This compound: A Selective PTP1B Inhibitor

This compound is a selective, small-molecule inhibitor of PTP1B.[7][8][9] Its selectivity is a crucial feature, as the active sites of many protein tyrosine phosphatases are highly conserved, making it challenging to develop specific inhibitors.[2]

Core Mechanism of Action

This compound functions as a competitive inhibitor of PTP1B.[10] It binds to the active site of the enzyme, preventing it from dephosphorylating its natural substrates.[1] This inhibition leads to a sustained state of tyrosine phosphorylation for key signaling proteins, thereby amplifying their downstream effects.

By blocking PTP1B, this compound effectively enhances signaling through multiple pathways:

  • Insulin Signaling: PTP1B normally dephosphorylates the activated insulin receptor (IR) and its substrates (like IRS-1), which dampens the insulin signal.[1][2][6] Inhibition of PTP1B by this compound leads to prolonged phosphorylation of the IR and IRS-1, resulting in enhanced downstream signaling through pathways like PI3K/Akt, which can improve glucose uptake and ameliorate insulin resistance.[1][8]

  • Leptin Signaling: PTP1B also negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2), a key downstream effector of the leptin receptor.[3] By inhibiting PTP1B, this compound promotes sustained JAK2 phosphorylation, thereby enhancing leptin sensitivity.[3]

  • Cell Growth and Proliferation: this compound has been shown to activate the MEK/Erk and PI3K/Akt signaling pathways, which are involved in cell proliferation, differentiation, and migration.[8]

Quantitative Data on this compound Activity

The following tables summarize the quantitative data regarding the inhibitory selectivity and cellular effects of this compound.

Table 1: Inhibitory Selectivity of this compound against Various Protein Tyrosine Phosphatases

Phosphatase K_i (μM)
PTP1B 0.29
CD45 D1D2 59
PTPβ 560
PTPε D1 1100
SHP-1 > 2000
PTPα D1 > 2000
LAR D1D2 > 2000

Data sourced from R&D Systems and APExBIO.[7][9]

Table 2: Cellular Effects of this compound in Retinal Pigment Epithelial (RPE) Cells

Parameter This compound Concentration Observed Effect
Cell Proliferation 0.5, 1, 2 μM Significant increase
Cyclin A Expression 1, 2 μM Significant increase
Cyclin D1 Expression 1, 2 μM Significant increase
Erk Phosphorylation 0.5, 1, 2 μM Significant increase
Akt Phosphorylation 0.5, 1, 2 μM Significant increase

Data sourced from MedChemExpress.[8]

Key Experimental Protocols

Detailed methodologies for experiments commonly used to characterize the mechanism of action of PTP1B inhibitors like this compound are provided below.

5.1. In Vitro PTP1B Inhibition Assay (pNPP Substrate)

This assay quantifies the inhibitory effect of a compound on PTP1B enzymatic activity using a chromogenic substrate, p-nitrophenyl phosphate (pNPP).

  • Materials:

    • Recombinant human PTP1B enzyme.

    • Assay buffer (e.g., 50 mM HEPES, pH 7.3).

    • p-Nitrophenyl phosphate (pNPP).

    • This compound or other test compounds.

    • 96-well microplate.

    • Microplate reader.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of this compound in the assay buffer.

    • In a 96-well plate, add a fixed amount of PTP1B enzyme to each well containing the different concentrations of this compound. Include a positive control (enzyme without inhibitor) and a negative control (buffer only).

    • Pre-incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for binding.

    • Initiate the enzymatic reaction by adding a stock solution of pNPP to each well.

    • Incubate the plate at 37°C for a set time (e.g., 30 minutes).

    • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

    • Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

5.2. Western Blot Analysis of Protein Phosphorylation in Cells

This protocol is used to assess the effect of this compound on the phosphorylation state of target proteins within a cellular context.

  • Materials:

    • Cell line of interest (e.g., CHO/hIR cells for insulin receptor studies).

    • Cell culture medium and supplements.

    • This compound.

    • Stimulating ligand (e.g., insulin).

    • Lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors).

    • Primary antibodies (e.g., anti-phospho-IR, anti-total-IR, anti-phospho-Akt, anti-total-Akt).

    • HRP-conjugated secondary antibodies.

    • SDS-PAGE and Western blotting equipment.

    • Chemiluminescent substrate.

  • Protocol:

    • Seed cells in culture plates and grow to a suitable confluency (e.g., 80-90%).

    • Serum-starve the cells for several hours to reduce basal phosphorylation levels.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

    • Stimulate the cells with the appropriate ligand (e.g., insulin at 100 nM) for a short period (e.g., 10 minutes).

    • Wash the cells with ice-cold PBS and lyse them on ice using lysis buffer.

    • Clarify the cell lysates by centrifugation and determine the protein concentration of the supernatant.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • To normalize the data, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) protein.

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Caption: Insulin signaling pathway and the inhibitory action of this compound on PTP1B.

Caption: Leptin signaling pathway and the inhibitory action of this compound on PTP1B.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme 1. Prepare PTP1B Enzyme pre_incubate 4. Pre-incubate PTP1B with this compound prep_enzyme->pre_incubate prep_inhibitor 2. Prepare Serial Dilution of this compound prep_inhibitor->pre_incubate prep_substrate 3. Prepare pNPP Substrate reaction 5. Add pNPP to Start Reaction prep_substrate->reaction pre_incubate->reaction incubate 6. Incubate at 37°C reaction->incubate stop_reaction 7. Add Stop Solution incubate->stop_reaction measure 8. Measure Absorbance at 405 nm stop_reaction->measure calculate 9. Calculate % Inhibition measure->calculate plot 10. Plot Dose-Response Curve and Determine IC50 calculate->plot

Caption: Workflow for an in vitro PTP1B enzymatic inhibition assay.

References

The Cellular Function of TCS 401: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Core Topic: The Function of TCS 401 in Cells Content Type: An In-depth Technical Guide or Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cellular function of this compound, a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a critical negative regulator of multiple signaling pathways, and its inhibition by this compound has significant implications for various physiological and pathological processes. This document details the mechanism of action of this compound, its effects on key signaling cascades, and provides relevant quantitative data and experimental protocols for researchers in the field.

Core Mechanism of Action: Selective Inhibition of PTP1B

This compound functions as a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1][2] PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role in downregulating signaling pathways initiated by receptor tyrosine kinases. It achieves this by dephosphorylating specific tyrosine residues on activated receptors and their downstream substrates. The primary and most well-characterized targets of PTP1B are key components of the insulin and leptin signaling pathways. By inhibiting PTP1B, this compound effectively enhances and prolongs the signals mediated by these pathways.

Quantitative Data: Potency and Selectivity of this compound

The efficacy and specificity of a small molecule inhibitor are paramount for its utility as a research tool and potential therapeutic agent. This compound exhibits high potency for PTP1B and significant selectivity over other protein tyrosine phosphatases.

PhosphataseKi (μM)
PTP1B 0.29
CD45 D1D259
PTPβ560
PTPε D11100
SHP-1> 2000
PTPα D1> 2000
LAR D1D2> 2000

Table 1: Inhibitory constants (Ki) of this compound for PTP1B and a panel of other protein tyrosine phosphatases. Data demonstrates the high selectivity of this compound for PTP1B.

Impact on Cellular Signaling Pathways

The primary cellular function of this compound is mediated through its potentiation of signaling pathways negatively regulated by PTP1B. The most prominent of these are the insulin and leptin signaling cascades.

The Insulin Signaling Pathway

The insulin signaling pathway is central to glucose homeostasis and cell growth. PTP1B acts as a key negative regulator at two critical junctures: the Insulin Receptor (IR) and the Insulin Receptor Substrate 1 (IRS-1). By dephosphorylating these proteins, PTP1B dampens the insulin signal.

Effect of this compound: By inhibiting PTP1B, this compound leads to sustained tyrosine phosphorylation of the Insulin Receptor and IRS-1. This results in enhanced downstream signaling through the PI3K/Akt and MAPK/ERK pathways. The potentiation of the PI3K/Akt pathway is particularly significant as it promotes glucose uptake and glycogen synthesis.

cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS1 IRS-1 IR->IRS1 PI3K PI3K IRS1->PI3K Activates Ras Ras IRS1->Ras Akt Akt PI3K->Akt Activates GSK3 GSK-3 Akt->GSK3 Inhibits Glucose_Uptake Glucose_Uptake Akt->Glucose_Uptake Glycogen_Synthase Glycogen Synthase GSK3->Glycogen_Synthase Inhibits PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS1 Dephosphorylates TCS401 This compound TCS401->PTP1B Inhibits MEK MEK Ras->MEK ERK ERK MEK->ERK Cell_Growth Cell_Growth ERK->Cell_Growth

Insulin Signaling Pathway Modulation by this compound.
The Leptin Signaling Pathway

Leptin, a hormone primarily produced by adipose tissue, plays a crucial role in regulating energy balance by suppressing appetite. The leptin receptor signals through the JAK-STAT pathway. PTP1B negatively regulates this pathway by dephosphorylating Janus Kinase 2 (JAK2).

Effect of this compound: Inhibition of PTP1B by this compound leads to increased phosphorylation and activation of JAK2. This, in turn, enhances the phosphorylation and nuclear translocation of STAT3, leading to the transcription of genes involved in satiety and energy expenditure.

cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin Leptin_Receptor Leptin Receptor Leptin->Leptin_Receptor Binds JAK2 JAK2 Leptin_Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes and Translocates PTP1B PTP1B PTP1B->JAK2 Dephosphorylates TCS401 This compound TCS401->PTP1B Inhibits Gene_Transcription Gene_Transcription STAT3_dimer->Gene_Transcription Promotes

Leptin Signaling Pathway Modulation by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the cellular function of this compound.

In Vitro PTP1B Enzymatic Assay

This assay measures the direct inhibitory effect of this compound on PTP1B activity using a colorimetric substrate.

Materials:

  • Recombinant human PTP1B enzyme

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Substrate: p-nitrophenyl phosphate (pNPP)

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add 2 µL of various concentrations of this compound or DMSO (vehicle control).

  • Add 88 µL of assay buffer containing recombinant PTP1B (final concentration ~10 nM) to each well.

  • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding 10 µL of pNPP solution (final concentration 2 mM).

  • Immediately measure the absorbance at 405 nm every minute for 15-30 minutes at 37°C using a microplate reader.

  • Calculate the rate of pNPP hydrolysis. The percentage of inhibition is determined relative to the vehicle control.

Western Blot Analysis of Protein Phosphorylation

This protocol is designed to detect changes in the phosphorylation status of PTP1B substrates, such as the Insulin Receptor, Akt, and ERK, in response to this compound treatment.

Materials:

  • Cell line of interest (e.g., HepG2, 3T3-L1 adipocytes)

  • This compound

  • Insulin

  • Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking Buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-IR, anti-IR, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells and grow to 80-90% confluency.

  • Serum-starve cells overnight.

  • Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Stimulate cells with insulin (e.g., 100 nM) for 10-15 minutes.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Denature protein lysates and separate by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody (typically at a 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize the phosphorylated protein to the total protein.

Cell Migration Assay (Transwell Assay)

This assay assesses the effect of this compound on the migratory capacity of cells.

Materials:

  • Cell line of interest

  • Transwell inserts (e.g., 8 µm pore size)

  • Serum-free and serum-containing cell culture medium

  • This compound

  • Crystal Violet stain

Procedure:

  • Culture cells to sub-confluency and serum-starve overnight.

  • Resuspend cells in serum-free medium containing various concentrations of this compound or vehicle.

  • Add serum-containing medium (as a chemoattractant) to the lower chamber of the Transwell plate.

  • Seed the cell suspension into the upper chamber of the Transwell inserts.

  • Incubate for a period appropriate for the cell type (e.g., 12-24 hours).

  • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol.

  • Stain the migrated cells with Crystal Violet.

  • Elute the stain and measure the absorbance, or count the number of migrated cells in representative fields under a microscope.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for investigating the cellular effects of this compound.

cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Assays enzymatic_assay PTP1B Enzymatic Assay determine_ki Determine Ki enzymatic_assay->determine_ki cell_culture Cell Culture tcs401_treatment This compound Treatment cell_culture->tcs401_treatment western_blot Western Blot tcs401_treatment->western_blot migration_assay Migration Assay tcs401_treatment->migration_assay proliferation_assay Proliferation Assay tcs401_treatment->proliferation_assay phospho_analysis Analyze Protein Phosphorylation western_blot->phospho_analysis migration_quantification Quantify Cell Migration migration_assay->migration_quantification proliferation_quantification Quantify Cell Proliferation proliferation_assay->proliferation_quantification

Experimental Workflow for this compound Cellular Function Analysis.

Conclusion

This compound is a valuable research tool for elucidating the complex roles of PTP1B in cellular signaling. Its high potency and selectivity make it an ideal probe for investigating the physiological and pathophysiological consequences of PTP1B inhibition. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the multifaceted functions of this compound in various cellular contexts. Further investigation into the effects of this compound in different cell types and disease models will continue to expand our understanding of PTP1B-mediated signaling and its potential as a therapeutic target.

References

The Role of TCS 401 in the Insulin Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of TCS 401, a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), and its critical role in modulating the insulin signaling pathway. This document outlines the mechanism of action of this compound, presents its biochemical activity, and provides detailed experimental protocols for its characterization.

Introduction to PTP1B and its Role in Insulin Signaling

The insulin signaling pathway is a complex and tightly regulated cascade essential for maintaining glucose homeostasis. A key negative regulator of this pathway is Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B attenuates insulin signaling by dephosphorylating the activated insulin receptor (IR) and its downstream substrate, Insulin Receptor Substrate 1 (IRS-1).[1][2] Elevated PTP1B activity is associated with insulin resistance, a hallmark of type 2 diabetes and obesity.[1] Therefore, inhibition of PTP1B presents a promising therapeutic strategy for enhancing insulin sensitivity.

This compound: A Selective PTP1B Inhibitor

This compound is a potent and selective, non-peptide, competitive inhibitor of PTP1B.[3][4][5][6] Its inhibitory action on PTP1B leads to a sustained phosphorylation state of the insulin receptor and its substrates, thereby amplifying the downstream insulin signal.

Mechanism of Action of this compound

This compound enhances insulin signaling by directly inhibiting the enzymatic activity of PTP1B. By binding to the active site of PTP1B, this compound prevents the dephosphorylation of key signaling molecules, leading to prolonged activation of the insulin signaling cascade.[1] This potentiation of insulin signaling is expected to improve glucose uptake and utilization in insulin-responsive tissues.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds P_IR p-IR IR->P_IR Autophosphorylation IRS IRS P_IR->IRS Recruits & Phosphorylates PTP1B PTP1B P_IR->PTP1B Dephosphorylates P_IRS p-IRS IRS->P_IRS PI3K PI3K P_IRS->PI3K Activates P_IRS->PTP1B Dephosphorylates Akt Akt PI3K->Akt Activates P_Akt p-Akt Akt->P_Akt GLUT4 GLUT4 Vesicle P_Akt->GLUT4 Promotes translocation Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake TCS401 This compound TCS401->PTP1B Inhibits

Diagram 1: Mechanism of this compound in the Insulin Signaling Pathway.

Quantitative Data

The following table summarizes the inhibitory activity of this compound against PTP1B and its selectivity over other protein tyrosine phosphatases.

PhosphataseKi (μM)Reference
PTP1B 0.29 [3][4][5][6]
CD45 D1D259[3][4][5]
PTPβ560[3][4][5]
PTPε D11100[3][4][5]
SHP-1> 2000[3][4][5]
PTPα D1> 2000[3][4][5]
LAR D1D2> 2000[3][4][5]
Table 1: Inhibitory Constants (Ki) of this compound.

Experimental Protocols

In Vitro PTP1B Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on PTP1B activity using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

  • Recombinant human PTP1B

  • This compound

  • p-Nitrophenyl phosphate (pNPP)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute this compound in the assay buffer to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

  • In a 96-well plate, add 10 µL of the diluted this compound or vehicle (DMSO) to the appropriate wells.

  • Add 80 µL of pre-warmed assay buffer containing recombinant PTP1B to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of pNPP solution (final concentration ~2 mM).

  • Immediately measure the absorbance at 405 nm and continue to monitor every 5 minutes for 30 minutes.

  • Calculate the rate of pNPP hydrolysis for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_TCS401 Prepare this compound dilutions Add_TCS401 Add this compound to wells Prepare_TCS401->Add_TCS401 Prepare_PTP1B Prepare PTP1B solution Add_PTP1B Add PTP1B to wells Prepare_PTP1B->Add_PTP1B Prepare_pNPP Prepare pNPP solution Add_pNPP Add pNPP to initiate reaction Prepare_pNPP->Add_pNPP Add_TCS401->Add_PTP1B Pre_incubate Pre-incubate at 37°C Add_PTP1B->Pre_incubate Pre_incubate->Add_pNPP Measure_Absorbance Measure absorbance at 405 nm Add_pNPP->Measure_Absorbance Calculate_Rate Calculate reaction rates Measure_Absorbance->Calculate_Rate Determine_IC50 Determine IC50 value Calculate_Rate->Determine_IC50

Diagram 2: Workflow for PTP1B Inhibition Assay.
Western Blot Analysis of Insulin Receptor and Akt Phosphorylation

This protocol details the procedure to assess the effect of this compound on insulin-stimulated phosphorylation of the insulin receptor and Akt in a suitable cell line (e.g., 3T3-L1 adipocytes or HEK293 cells).

Materials:

  • 3T3-L1 adipocytes or HEK293 cells

  • This compound

  • Insulin

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-IR (Tyr1150/1151), anti-IR β, anti-phospho-Akt (Ser473), anti-Akt

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Culture cells to ~80% confluency.

  • Serum-starve the cells for 4-6 hours.

  • Pre-treat cells with various concentrations of this compound (e.g., 1-10 µM) or vehicle for 1 hour.

  • Stimulate cells with insulin (100 nM) for 10-15 minutes.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Clarify lysates by centrifugation and determine protein concentration using the BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane with TBST and detect the signal using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Insulin Tolerance Test in a Diabetic Mouse Model

This protocol describes a general procedure for an insulin tolerance test in a diabetic mouse model (e.g., db/db mice) to evaluate the in vivo efficacy of this compound.

Materials:

  • db/db mice or other suitable diabetic model

  • This compound

  • Insulin (Humulin R)

  • Saline

  • Glucometer and test strips

  • Administration vehicle (e.g., 0.5% carboxymethylcellulose)

Procedure:

  • Acclimatize mice and divide them into vehicle and this compound treatment groups.

  • Administer this compound (e.g., 10-50 mg/kg) or vehicle orally once daily for a specified period (e.g., 2-4 weeks).

  • For the insulin tolerance test, fast the mice for 4-6 hours.

  • Measure baseline blood glucose from the tail vein (time 0).

  • Administer insulin (0.75-1.0 U/kg) via intraperitoneal injection.

  • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-insulin injection.

  • Plot blood glucose levels over time and calculate the area under the curve (AUC) for glucose.

  • A lower blood glucose nadir and a smaller AUC in the this compound-treated group would indicate improved insulin sensitivity.

Conclusion

This compound is a valuable research tool for investigating the role of PTP1B in insulin signaling and as a potential therapeutic agent for type 2 diabetes and related metabolic disorders. Its high selectivity for PTP1B allows for targeted studies of this key negative regulator of the insulin pathway. The experimental protocols provided in this guide offer a framework for researchers to characterize the biochemical and cellular effects of this compound and to explore its therapeutic potential in preclinical models. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound is warranted to advance its development as a potential treatment for insulin resistance.

References

PTP1B as a Therapeutic Target: A Technical Guide to the Selective Inhibitor TCS 401

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key metabolic signaling pathways, making it a prime therapeutic target for a range of human diseases, most notably type 2 diabetes and obesity.[1][2][3][4][5][6] Overexpression or hyperactivity of PTP1B attenuates insulin and leptin signaling, contributing to insulin resistance and impaired energy homeostasis.[1][4][6][7][8][9] This technical guide provides an in-depth overview of PTP1B's role in disease, the therapeutic rationale for its inhibition, and a detailed examination of TCS 401, a selective PTP1B inhibitor. This document includes a compilation of quantitative data, detailed experimental protocols for evaluating PTP1B inhibitors, and visualizations of key signaling pathways and experimental workflows.

PTP1B: A Key Regulator in Metabolic and Disease Pathways

PTP1B is a non-receptor protein tyrosine phosphatase that plays a pivotal role in downregulating signaling cascades initiated by receptor tyrosine kinases.[2][4] Its primary substrates include the activated insulin receptor (IR) and insulin receptor substrate (IRS) proteins, as well as Janus kinase 2 (JAK2), a key component of the leptin receptor signaling pathway.[1][4]

By dephosphorylating these key signaling molecules, PTP1B effectively terminates the downstream signals responsible for glucose uptake, glycogen synthesis, and appetite regulation.[1][7][10] Consequently, elevated PTP1B activity is strongly associated with insulin resistance, a hallmark of type 2 diabetes, and leptin resistance, which contributes to obesity.[6][8] Beyond metabolic disorders, emerging evidence implicates PTP1B in the pathogenesis of various cancers and neurodegenerative diseases.[7][11][12] The development of potent and selective PTP1B inhibitors, therefore, represents a promising therapeutic strategy for these conditions.[3][12]

This compound: A Selective PTP1B Inhibitor

This compound is a selective, non-competitive inhibitor of PTP1B.[13][14][15][16][17][18] Its selectivity for PTP1B over other protein tyrosine phosphatases is a critical attribute, as off-target inhibition can lead to undesirable side effects. The quantitative data for this compound's inhibitory activity and selectivity are summarized below.

Quantitative Data for this compound
ParameterValueTargetNotes
Ki 0.29 µMPTP1B[13][15]
Ki 59 µMCD45 D1D2[15][18]
Ki 560 µMPTPβ[15][18]
Ki 1100 µMPTPε D1[15]
Ki > 2000 µMSHP-1[15]
Ki > 2000 µMPTPα D1[15]
Ki > 2000 µMLAR D1D2[15]

In cellular models, this compound has been shown to promote the proliferation of retinal pigment epithelial (RPE) cells and activate downstream signaling pathways, including the Erk and Akt pathways.[13][17]

Signaling Pathways Regulated by PTP1B

The following diagrams illustrate the central role of PTP1B in modulating the insulin and leptin signaling pathways.

Insulin Signaling Pathway

Figure 1: PTP1B negatively regulates the insulin signaling pathway.

Leptin Signaling Pathway

Figure 2: PTP1B attenuates leptin signaling by dephosphorylating JAK2.

Experimental Protocols for PTP1B Inhibitor Evaluation

This section provides detailed methodologies for key experiments to characterize PTP1B inhibitors like this compound.

In Vitro PTP1B Enzymatic Assay (pNPP Substrate)

This assay measures the enzymatic activity of PTP1B by monitoring the hydrolysis of the chromogenic substrate p-nitrophenyl phosphate (pNPP).

Materials:

  • Recombinant human PTP1B

  • p-Nitrophenyl phosphate (pNPP)

  • Assay buffer: 50 mM citrate buffer (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT

  • This compound or other test inhibitors

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the PTP1B inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 2 µL of the inhibitor solution at various concentrations.

  • Add 88 µL of the assay buffer to each well.

  • Add 5 µL of recombinant PTP1B enzyme solution to each well and pre-incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding 5 µL of pNPP solution.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 3 M NaOH.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percent inhibition and determine the IC50 value.

Figure 3: Workflow for the in vitro PTP1B enzymatic assay using pNPP.

Cellular Assay: Insulin-Stimulated Glucose Uptake

This assay evaluates the ability of a PTP1B inhibitor to enhance glucose uptake in an insulin-resistant cell model.

Materials:

  • HepG2 cells (or other suitable cell line)

  • High-glucose DMEM

  • Fetal Bovine Serum (FBS)

  • Insulin

  • PTP1B inhibitor (e.g., this compound)

  • 2-NBDG (fluorescent glucose analog)

  • PBS (Phosphate Buffered Saline)

Procedure:

  • Culture HepG2 cells in high-glucose DMEM with 10% FBS.

  • Induce insulin resistance by treating cells with a high concentration of insulin for 24 hours.

  • Treat the insulin-resistant cells with the PTP1B inhibitor at various concentrations for a specified time.

  • Wash the cells with PBS.

  • Incubate the cells with 2-NBDG in glucose-free medium for 30 minutes.

  • Wash the cells with cold PBS to remove excess 2-NBDG.

  • Lyse the cells and measure the fluorescence of the cell lysate using a fluorescence microplate reader.

  • Quantify the increase in glucose uptake relative to untreated controls.

In Vivo Studies: Animal Models of Diabetes and Obesity

To assess the therapeutic potential of PTP1B inhibitors in a physiological context, rodent models of diabetes and obesity are commonly used.

Commonly Used Animal Models:

  • db/db mice: Genetically obese and diabetic due to a mutation in the leptin receptor.

  • ob/ob mice: Genetically obese due to a deficiency in leptin.

  • Diet-induced obese (DIO) mice: Develop obesity and insulin resistance when fed a high-fat diet.

  • Streptozotocin (STZ)-induced diabetic rats: Develop diabetes due to the destruction of pancreatic beta cells.

Typical Experimental Design:

  • Acclimate the animals to the housing conditions.

  • Divide the animals into control and treatment groups.

  • Administer the PTP1B inhibitor (e.g., via oral gavage or intraperitoneal injection) daily for a specified period.

  • Monitor key metabolic parameters throughout the study, including:

    • Body weight

    • Food and water intake

    • Fasting blood glucose levels

    • Plasma insulin levels

  • At the end of the study, perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess insulin sensitivity.

  • Collect tissues (e.g., liver, muscle, adipose tissue) for further analysis, such as Western blotting to examine the phosphorylation status of key signaling proteins.

Conclusion and Future Directions

PTP1B remains a compelling therapeutic target for metabolic diseases and potentially for cancer and neurodegenerative disorders.[2][7][12] Selective inhibitors like this compound have provided valuable tools for elucidating the physiological roles of PTP1B and for validating its therapeutic potential. The primary challenge in the clinical development of PTP1B inhibitors has been achieving oral bioavailability and cell permeability while maintaining selectivity.[3][19] Future research will likely focus on the development of novel inhibitors with improved pharmacokinetic properties and on exploring tissue-specific inhibition to minimize potential side effects. The detailed methodologies and data presented in this guide are intended to support the ongoing research and development efforts in this promising area of drug discovery.

References

TCS 401: A Technical Guide for Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TCS 401 is a selective, competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways. Due to its role in attenuating these critical metabolic signals, PTP1B has emerged as a significant therapeutic target for type 2 diabetes, obesity, and overall metabolic syndrome. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical selectivity, and demonstrated effects in a metabolic disease model. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate its use in metabolic disease research. It is important to note that while this compound has been characterized in vitro and in ex vivo models relevant to metabolic disease, there is currently no publicly available data on its effects on systemic metabolic parameters (e.g., blood glucose, body weight) in live animal models.

Core Concepts and Mechanism of Action

This compound, with the chemical name 2-[(Carboxycarbonyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid hydrochloride, is a small molecule inhibitor that targets the active site of PTP1B. PTP1B exerts its regulatory function by dephosphorylating key tyrosine residues on the insulin receptor (IR) and insulin receptor substrates (IRS), thereby dampening the downstream signaling cascade that leads to glucose uptake and other metabolic effects. By inhibiting PTP1B, this compound effectively "removes the brakes" on the insulin signaling pathway, leading to a potentiation of insulin's effects. This mechanism holds therapeutic promise for overcoming the insulin resistance that characterizes type 2 diabetes.

Quantitative Data: Selectivity and Efficacy

The utility of a PTP1B inhibitor is largely dependent on its selectivity, particularly against other highly homologous protein tyrosine phosphatases. This compound has been demonstrated to be highly selective for PTP1B.

Table 1: Inhibitory Potency and Selectivity of this compound

Target PhosphataseKi (μM)
PTP1B 0.29
CD45 D1D259
PTPβ560
PTPε D11100
SHP-1> 2000
PTPα D1> 2000
LAR D1D2> 2000

Data sourced from publicly available supplier information.

In a key study relevant to metabolic disease, this compound was shown to reverse the deficits in dopamine terminal function in the nucleus accumbens of mice fed a high-fat diet (HFD). This is significant as central dopamine signaling is implicated in the rewarding aspects of food intake and is dysregulated in obesity.

Table 2: Ex Vivo Efficacy of this compound in a High-Fat Diet Mouse Model[1]

ModelTreatmentMeasured ParameterResult
Brain slices from HFD miceThis compound (300 nM) + Insulin (500 nM)Dopamine Reuptake Rate (Vmax)Restored insulin's potentiation of dopamine reuptake to levels seen in control diet mice.
Brain slices from HFD miceThis compound (300 nM) + Insulin (500 nM)Dopamine ReleaseIncreased dopamine release in response to insulin.

Signaling Pathways and Experimental Workflows

PTP1B's Role in Insulin Signaling

PTP1B is a critical negative regulator of the insulin signaling pathway. The following diagram illustrates the canonical pathway and the inhibitory action of PTP1B.

PTP1B_Insulin_Signaling cluster_membrane Plasma Membrane IR Insulin Receptor (IR) IRS1 IRS-1 IR->IRS1 Phosphorylates (Tyr) Insulin Insulin Insulin->IR Binds PI3K PI3K IRS1->PI3K Activates AKT Akt PI3K->AKT Activates GLUT4 GLUT4 Translocation & Glucose Uptake AKT->GLUT4 PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS1 Dephosphorylates TCS401 This compound TCS401->PTP1B

Caption: PTP1B dephosphorylates the Insulin Receptor and IRS-1, inhibiting downstream signaling.

Experimental Workflow for Assessing this compound's Effect on Dopamine Reuptake

The workflow below outlines the key steps used to determine the effect of this compound on dopamine signaling in brain slices from high-fat diet-fed mice.[1]

Experimental_Workflow cluster_animal_model Animal Model Preparation cluster_exvivo_prep Ex Vivo Preparation cluster_experiment Voltammetry Experiment A1 C57BL/6 Mice A2 High-Fat Diet (HFD) (60% kcal from fat) for 6 weeks A1->A2 A3 Control Diet A1->A3 B1 Isolate Brain A2->B1 A3->B1 B2 Prepare 300 µm Nucleus Accumbens Slices B1->B2 B3 Equilibrate Slices in aCSF B2->B3 C1 Fast Scan Cyclic Voltammetry (FSCV) - Electrically evoke dopamine release - Measure dopamine reuptake (Vmax) B3->C1 C2 Pre-treat slices with This compound (300 nM) C1->C2 C4 Data Analysis: Compare Vmax and Release C1->C4 C3 Stimulate with Insulin (500 nM) C2->C3 C3->C1 Measure again

Caption: Workflow for ex vivo analysis of this compound on dopamine dynamics in brain slices.

Detailed Experimental Protocols

Protocol: Assessment of Dopamine Reuptake in Brain Slices via Fast Scan Cyclic Voltammetry[1]

This protocol is adapted from the methodology described by Fordahl et al.

1. Animal Model:

  • Male C57BL/6 mice are placed on a high-fat diet (HFD; 60% kcal from fat) or a control diet for 6 weeks.

  • Prior to the experiment, an intraperitoneal glucose tolerance test (IPGTT) is performed to confirm the insulin-resistant phenotype in the HFD group.

2. Brain Slice Preparation:

  • Mice are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • aCSF composition: 126 mM NaCl, 25 mM NaHCO3, 11 mM D-glucose, 2.5 mM KCl, 2.4 mM CaCl2, 1.2 mM MgCl2, 1.2 mM NaH2PO4, 0.4 mM L-ascorbic acid, pH adjusted to 7.4.

  • Coronal brain slices (300 µm) containing the nucleus accumbens are prepared using a vibratome.

  • Slices are transferred to a chamber with oxygenated (95% O2/5% CO2) aCSF at 32.5 °C and allowed to equilibrate for at least 60 minutes.

3. Fast Scan Cyclic Voltammetry (FSCV):

  • A carbon-fiber microelectrode is placed in the nucleus accumbens core.

  • A triangular waveform is applied to the electrode (e.g., -0.4 V to +1.2 V and back to -0.4 V vs Ag/AgCl, at 400 V/s).

  • Dopamine release is evoked by electrical stimulation (e.g., bipolar stimulating electrode, delivering a single pulse).

  • The resulting current is measured and converted to dopamine concentration. The maximal rate of dopamine reuptake (Vmax) is calculated from the decay phase of the dopamine signal.

4. Pharmacological Manipulation:

  • Establish a stable baseline of evoked dopamine release and reuptake.

  • Bath-apply this compound to the slice at a final concentration of 300 nM and allow it to incubate.

  • Following incubation, apply insulin to the bath at a final concentration of 500 nM.

  • Continue to evoke and measure dopamine release and reuptake to determine the combined effect of this compound and insulin.

5. Data Analysis:

  • Compare the Vmax and peak dopamine concentration before and after the application of this compound and insulin.

  • Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed changes.

Protocol: In Vitro PTP1B Enzyme Inhibition Assay

This is a general protocol for assessing the inhibitory activity of compounds like this compound against purified PTP1B enzyme.

1. Reagents and Materials:

  • Recombinant human PTP1B enzyme.

  • p-Nitrophenyl Phosphate (pNPP) as a substrate.

  • Assay buffer: e.g., 50 mM HEPES, pH 7.3, with 50 µg/mL BSA.

  • This compound stock solution (e.g., in DMSO).

  • 96-well microplate.

  • Spectrophotometer capable of reading absorbance at 405 nm.

2. Assay Procedure:

  • Prepare serial dilutions of this compound in DMSO, and then dilute further into the assay buffer.

  • In a 96-well plate, add the assay buffer, the diluted this compound (or DMSO for control), and the PTP1B enzyme (e.g., final concentration 0.05 µM).

  • Incubate the enzyme and inhibitor mixture for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding the pNPP substrate (e.g., final concentration 10 mM).

  • Immediately begin monitoring the increase in absorbance at 405 nm, which corresponds to the formation of the product, p-nitrophenol. Readings are typically taken every 10-30 seconds for 5-10 minutes.

3. Data Analysis:

  • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.

  • Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable inhibition model to determine the IC50 value.

  • To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), the assay should be repeated with varying concentrations of both the substrate (pNPP) and the inhibitor (this compound), followed by analysis using methods such as Lineweaver-Burk plots.

Conclusion and Future Directions

This compound is a potent and selective inhibitor of PTP1B with demonstrated efficacy in an ex vivo model of diet-induced neurological insulin resistance. Its ability to restore insulin sensitivity in dopamine terminals highlights its potential as a research tool for investigating the complex interplay between central and peripheral metabolic regulation.

The primary gap in the current understanding of this compound is the lack of in vivo data on its effects on systemic metabolic parameters. Future research should prioritize studies involving the administration of this compound to animal models of obesity and type 2 diabetes to assess its impact on:

  • Body weight and composition

  • Glucose tolerance and insulin sensitivity (via GTT and ITT)

  • Food intake and energy expenditure

  • Pharmacokinetics and bioavailability

Such studies are essential to validate the therapeutic potential of this compound and to bridge the gap between its well-defined biochemical activity and its potential as a lead compound for the treatment of metabolic diseases.

References

Investigating Oncogenic Pathways with TCS 401: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of TCS 401, a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), as a tool to investigate oncogenic signaling pathways. PTP1B has emerged as a critical regulator in various cellular processes, and its dysregulation is implicated in the development and progression of several cancers.[1][2][3][4][5] this compound offers a potent and selective means to probe the function of PTP1B in cancer biology, aiding in the elucidation of signaling cascades and the identification of potential therapeutic strategies.

Introduction to PTP1B in Oncology

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a pivotal role in downregulating signaling pathways initiated by receptor tyrosine kinases (RTKs).[4] Historically viewed as a tumor suppressor due to its negative regulation of growth factor signaling, recent evidence has unveiled a more complex, context-dependent role for PTP1B in cancer.[1][4] In certain malignancies, such as HER2-positive breast cancer and non-small cell lung cancer, PTP1B can paradoxically function as a tumor promoter by modulating key oncogenic pathways.[2][4][5] This dual functionality makes PTP1B an intriguing target for cancer research and therapeutic development.[1][6]

This compound is a selective, non-peptide, competitive inhibitor of PTP1B.[7][8][9] Its selectivity allows for the specific interrogation of PTP1B's function in complex cellular signaling networks, making it an invaluable tool for researchers.

Oncogenic Signaling Pathways Modulated by PTP1B

PTP1B is strategically positioned to influence multiple oncogenic signaling cascades. Its inhibition by this compound can lead to the hyper-phosphorylation and activation of upstream kinases and their downstream effectors. The primary pathways influenced by PTP1B are the Ras/MAPK and PI3K/Akt pathways.

The Ras/MAPK Pathway

The Ras/MAPK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. PTP1B has been shown to positively regulate this pathway in some cancer contexts, potentially through the activation of Src.[2] Inhibition of PTP1B with this compound can thus lead to a decrease in the activity of this pathway.

G RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PTP1B PTP1B Src Src PTP1B->Src TCS401 This compound TCS401->PTP1B Src->Ras

PTP1B's positive regulation of the Ras/MAPK pathway via Src.
The PI3K/Akt Pathway

The PI3K/Akt pathway is another critical signaling axis that governs cell growth, survival, and metabolism. PTP1B negatively regulates this pathway by dephosphorylating the insulin receptor and its substrates.[2] Therefore, inhibition of PTP1B by this compound is expected to enhance PI3K/Akt signaling, which can have context-dependent effects on cancer cells.[8][10]

G IR Insulin Receptor (IR) IRS1 IRS-1 IR->IRS1 PI3K PI3K IRS1->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Growth Cell Growth & Survival Akt->Growth PTP1B PTP1B PTP1B->IR PTP1B->IRS1 TCS401 This compound TCS401->PTP1B

Inhibition of PTP1B by this compound enhances PI3K/Akt signaling.

Quantitative Data for this compound

The efficacy and selectivity of this compound have been characterized through various biochemical assays.

Target Ki (μM)
PTP1B0.29
CD45 D1D259
PTPβ560
PTPε D11100
SHP-1> 2000
PTPα D1> 2000
LAR D1D2> 2000
Table 1: Selectivity profile of this compound against various protein tyrosine phosphatases. Data sourced from R&D Systems and APExBIO.[7][11]
Cell Line Assay Concentration Effect
RPEProliferation0.5, 1, 2 µMSignificant increase in proliferation
RPEWestern Blot0.5, 1, 2 µMIncreased phosphorylation of Erk and Akt
Table 2: Effects of this compound on Retinal Pigment Epithelial (RPE) cells. Data sourced from MedchemExpress and TargetMol.[8][10]

Experimental Protocols

To investigate the role of PTP1B in oncogenic pathways using this compound, a series of in vitro experiments can be performed.

Experimental Workflow

A typical workflow for characterizing the effects of this compound on a cancer cell line is outlined below.

G Start Start: Select Cancer Cell Line Culture Culture Cells Start->Culture Treat Treat with this compound (Dose-Response) Culture->Treat Proliferation Cell Proliferation Assay (e.g., MTT) Treat->Proliferation Apoptosis Apoptosis Assay (e.g., Annexin V) Treat->Apoptosis Lysis Cell Lysis & Protein Quantification Treat->Lysis Analysis Data Analysis & Interpretation Proliferation->Analysis Apoptosis->Analysis Western Western Blot Analysis (p-Akt, p-ERK, etc.) Lysis->Western Western->Analysis End End Analysis->End

General experimental workflow for studying this compound effects.
PTP1B Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available PTP1B assay kits.[12][13]

  • Reagent Preparation :

    • Prepare Assay Buffer as per the kit instructions.

    • Dilute the PTP1B enzyme to the desired concentration in ice-cold Assay Buffer.

    • Prepare a 2X solution of the substrate (e.g., p-nitrophenyl phosphate - pNPP) in Assay Buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions.

  • Assay Procedure :

    • Add 50 µL of 2X PTP1B enzyme solution to the wells of a 96-well plate.

    • Add the desired concentration of this compound or vehicle control to the wells.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding 50 µL of 2X substrate solution to each well.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding a stop solution provided in the kit.

    • Measure the absorbance at a wavelength appropriate for the product (e.g., 405 nm for p-nitrophenol).

  • Data Analysis :

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTT)

This is a general protocol for assessing cell viability and proliferation.[14][15]

  • Cell Seeding :

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment :

    • Treat the cells with various concentrations of this compound and a vehicle control.

    • Incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition :

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C until formazan crystals form.

  • Solubilization :

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement :

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value if a dose-dependent inhibition is observed.

Western Blot for Phosphorylated Proteins

This protocol outlines the detection of changes in protein phosphorylation.[16]

  • Cell Treatment and Lysis :

    • Culture and treat cells with this compound as described above.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer :

    • Denature protein lysates by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-Akt, p-ERK) and total proteins overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection :

    • Wash the membrane again with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis :

    • Quantify band intensities using image analysis software.

    • Normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound is a powerful chemical probe for dissecting the multifaceted role of PTP1B in oncogenic signaling. Its selectivity allows for a targeted investigation of how PTP1B influences key pathways such as the Ras/MAPK and PI3K/Akt cascades. By employing the experimental approaches detailed in this guide, researchers can further unravel the complex functions of PTP1B in different cancer contexts, potentially paving the way for novel therapeutic interventions.

References

TCS 401: A Profile in Selective Inhibition of Protein Tyrosine Phosphatases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein tyrosine phosphatases (PTPs) are a large family of enzymes that play critical roles in cellular signaling by catalyzing the dephosphorylation of tyrosine residues on their protein substrates. The dysregulation of PTP activity has been implicated in a multitude of human diseases, including metabolic disorders, cancer, and autoimmune diseases. Consequently, the development of selective PTP inhibitors has become a significant focus of therapeutic research. TCS 401 is a potent and selective, non-peptide, competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin and leptin signaling pathways.[1][2] This technical guide provides an in-depth overview of the selectivity profile of this compound against other PTPs, details the experimental methodologies used for its characterization, and illustrates the key signaling pathways involved.

Quantitative Selectivity Profile of this compound

The inhibitory activity of this compound has been evaluated against a panel of protein tyrosine phosphatases to determine its selectivity. The data, presented as inhibition constants (Ki), clearly demonstrate a high degree of selectivity for PTP1B over other related phosphatases.

Protein Tyrosine Phosphatase (PTP)Inhibition Constant (Ki) in µM
PTP1B0.29
CD45 D1D259
PTPβ560
PTPε D11100
SHP-1> 2000
PTPα D1> 2000
LAR D1D2> 2000

Table 1: Selectivity profile of this compound against various protein tyrosine phosphatases. Data sourced from R&D Systems.[3]

Experimental Protocols

The determination of the inhibitory potency and selectivity of compounds like this compound relies on robust and reproducible enzymatic assays. Below are detailed methodologies representative of those used in the field for characterizing PTP inhibitors.

General PTP Inhibition Assay using a Chromogenic Substrate (pNPP)

This assay measures the enzymatic activity of PTPs by monitoring the hydrolysis of the artificial substrate p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP), which is a yellow-colored product.

Materials:

  • Recombinant human PTP enzymes (e.g., PTP1B, CD45, PTPβ, etc.)

  • This compound

  • p-Nitrophenyl phosphate (pNPP)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM Dithiothreitol (DTT)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the this compound stock solution in the Assay Buffer to create a range of inhibitor concentrations.

  • In a 96-well microplate, add a fixed amount of the respective PTP enzyme to each well.

  • Add the different concentrations of this compound to the wells containing the enzyme. Include a control well with no inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture at room temperature for 15 minutes to allow for binding.

  • Initiate the enzymatic reaction by adding a stock solution of pNPP to each well to a final concentration that is typically at or below the Km for the specific PTP.

  • Immediately monitor the increase in absorbance at 405 nm over time using a microplate reader.[4][5]

  • The initial reaction velocities are calculated from the linear portion of the absorbance versus time curves.

  • The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

Fluorescence Polarization (FP)-Based PTP Inhibition Assay

This is a homogeneous assay format that measures the displacement of a fluorescently labeled probe from the active site of the PTP by a competitive inhibitor.[6][7]

Materials:

  • Recombinant human PTP enzymes

  • This compound

  • A fluorescently labeled, high-affinity PTP inhibitor (fluorescent probe)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT

  • Black, low-volume 384-well microplates

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Prepare serial dilutions of this compound in the Assay Buffer.

  • In a 384-well microplate, add the PTP enzyme and the fluorescent probe at fixed concentrations.

  • Add the diluted this compound to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only the fluorescent probe (minimum polarization).

  • Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to reach binding equilibrium.

  • Measure the fluorescence polarization of each well using a microplate reader.

  • The degree of inhibition is determined by the decrease in the fluorescence polarization signal as the fluorescent probe is displaced by this compound.

  • IC50 values are calculated by plotting the change in fluorescence polarization against the logarithm of the inhibitor concentration.

  • The Ki is determined from the IC50 using the Cheng-Prusoff equation, taking into account the concentration and affinity of the fluorescent probe.

Signaling Pathways and the Role of this compound

The high selectivity of this compound for PTP1B makes it a valuable tool for dissecting the specific roles of this phosphatase in cellular signaling.

PTP1B in Insulin and Leptin Signaling

PTP1B is a major negative regulator of both the insulin and leptin signaling pathways.[8][9][10] By dephosphorylating the activated insulin receptor and its substrates (like IRS-1), PTP1B attenuates insulin signaling.[11] Similarly, it dephosphorylates JAK2, a kinase downstream of the leptin receptor, thereby dampening leptin signaling. Inhibition of PTP1B by this compound is expected to enhance both insulin and leptin sensitivity.

PTP1B_Signaling Insulin Insulin IR Insulin Receptor Insulin->IR Leptin Leptin LR Leptin Receptor Leptin->LR IRS1 IRS-1 IR->IRS1 JAK2 JAK2 LR->JAK2 PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt Glucose_Uptake Glucose Uptake Akt->Glucose_Uptake STAT3 STAT3 JAK2->STAT3 Gene_Expression Gene Expression STAT3->Gene_Expression PTP1B PTP1B PTP1B->IR PTP1B->JAK2 TCS401 This compound TCS401->PTP1B

This compound Inhibition of PTP1B in Insulin and Leptin Signaling
Experimental Workflow for Selectivity Profiling

A typical workflow for determining the selectivity profile of a PTP inhibitor like this compound involves a multi-step process, starting from primary screening and progressing to comprehensive selectivity paneling.

Selectivity_Workflow Compound_Library Compound Library Primary_Screen Primary Screen (e.g., PTP1B) Compound_Library->Primary_Screen Hits Active Compounds ('Hits') Primary_Screen->Hits Dose_Response Dose-Response Assay (IC50) Hits->Dose_Response Potent_Hits Potent Hits Dose_Response->Potent_Hits Selectivity_Panel Selectivity Panel (vs. other PTPs) Potent_Hits->Selectivity_Panel Selective_Inhibitor Selective Inhibitor (e.g., this compound) Selectivity_Panel->Selective_Inhibitor

Workflow for PTP Inhibitor Selectivity Profiling
Signaling Pathways of Other PTPs in the Selectivity Panel

Understanding the signaling pathways of the other PTPs against which this compound was tested highlights the importance of its selectivity. Off-target inhibition could lead to unintended biological effects.

  • CD45: A receptor-like PTP that is crucial for T-cell and B-cell antigen receptor signaling.[3][12][13][14][15] It dephosphorylates and activates Src-family kinases, thereby playing a pivotal role in the adaptive immune response.

  • PTPβ (PTPRB / VE-PTP): A receptor-type PTP that is predominantly expressed in endothelial cells and is a key regulator of angiogenesis and vascular permeability.[16][17][18][19] It can dephosphorylate and inactivate VEGFR2 and Tie2, two critical receptor tyrosine kinases in vascular development.

  • PTPε (PTPRE): Exists as both a receptor-like and a non-receptor tyrosine phosphatase. It is implicated in the regulation of cell growth, differentiation, and oncogenic signaling, in part through its activation of Src family kinases.

  • SHP-1 (PTPN6): A non-receptor PTP that is highly expressed in hematopoietic cells. It is a key negative regulator of the JAK/STAT signaling pathway, which is downstream of many cytokine receptors.[20][21][22][23][24]

  • PTPα (PTPRA): A receptor-like PTP that is involved in the regulation of integrin signaling, cell adhesion, and migration.[25][26][27][28][29] It activates Src family kinases, leading to the phosphorylation of focal adhesion proteins.

  • LAR (PTPRF): A receptor-type PTP that plays a role in cell-cell and cell-matrix interactions, including the regulation of focal adhesions.[30][31][32][33][34]

PTP_Signaling_Overview cluster_Immune Immune Response cluster_Angiogenesis Angiogenesis cluster_Growth Cell Growth/Adhesion cluster_Cytokine Cytokine Signaling CD45 CD45 TCR TCR Signaling CD45->TCR activates PTPRB PTPβ (VE-PTP) VEGFR2 VEGFR2 Signaling PTPRB->VEGFR2 inhibits PTPRA PTPα Integrin Integrin Signaling PTPRA->Integrin regulates LAR LAR Focal_Adhesion Focal Adhesion LAR->Focal_Adhesion regulates SHP1 SHP-1 JAK_STAT JAK/STAT Pathway SHP1->JAK_STAT inhibits

Overview of Signaling Pathways Regulated by PTPs

Conclusion

This compound is a highly selective inhibitor of PTP1B, demonstrating significantly lower potency against other protein tyrosine phosphatases. This selectivity is crucial for its potential as a therapeutic agent, as it minimizes the likelihood of off-target effects that could arise from the inhibition of other PTPs involved in essential cellular processes. The detailed experimental protocols and an understanding of the distinct signaling pathways modulated by these enzymes provide a solid foundation for further research and development in the field of PTP-targeted therapies.

References

Methodological & Application

Application Notes and Protocols for Utilizing TCS 401 in Western Blot Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of TCS 401, a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), in Western blot experiments. This document outlines the mechanism of action of this compound, detailed protocols for its application in cell culture and subsequent protein analysis, and expected outcomes on key signaling pathways.

Introduction to this compound

This compound is a potent and selective, cell-permeable inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1][2] PTP1B is a key negative regulator of the insulin and leptin signaling pathways. By dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, PTP1B attenuates downstream signaling. Inhibition of PTP1B by this compound is expected to enhance insulin sensitivity and potentiate the effects of insulin. This makes this compound a valuable tool for studying metabolic diseases, such as type 2 diabetes and obesity, as well as other cellular processes regulated by tyrosine phosphorylation.

The primary application of this compound in a Western blot context is to investigate the phosphorylation status of key proteins in signaling cascades downstream of receptor tyrosine kinases. By inhibiting PTP1B, treatment with this compound is anticipated to lead to an increase in the phosphorylation of proteins such as Akt (also known as Protein Kinase B) and Extracellular signal-regulated kinase (Erk), which are central nodes in cell survival, proliferation, and metabolic signaling pathways.[2][3]

PTP1B Signaling Pathway and this compound Mechanism of Action

PTP1B acts as a molecular brake on the insulin signaling pathway. Upon insulin binding to its receptor, the receptor autophosphorylates on tyrosine residues, initiating a signaling cascade. PTP1B directly dephosphorylates the activated insulin receptor and its substrates (like IRS-1), thus dampening the signal. This compound selectively inhibits the catalytic activity of PTP1B, preventing this dephosphorylation and thereby amplifying the downstream signal. This leads to the enhanced activation of pathways such as the PI3K/Akt and MEK/Erk pathways.

PTP1B_Signaling cluster_membrane Plasma Membrane Insulin_Receptor Insulin Receptor p_Insulin_Receptor Phosphorylated Insulin Receptor Insulin_Receptor->p_Insulin_Receptor Autophosphorylation Insulin Insulin Insulin->Insulin_Receptor Binds p_IRS1 Phosphorylated IRS-1 p_Insulin_Receptor->p_IRS1 Phosphorylates IRS1 IRS-1 IRS1->p_IRS1 PI3K PI3K p_IRS1->PI3K Activates Erk Erk p_IRS1->Erk Activates (via other pathways) Akt Akt PI3K->Akt Leads to phosphorylation of p_Akt p-Akt (Active) Akt->p_Akt Downstream_Effects Cellular Responses (Growth, Survival, Metabolism) p_Akt->Downstream_Effects p_Erk p-Erk (Active) Erk->p_Erk p_Erk->Downstream_Effects PTP1B PTP1B PTP1B->p_Insulin_Receptor Dephosphorylates PTP1B->p_IRS1 TCS401 This compound TCS401->PTP1B Inhibits

Caption: PTP1B signaling pathway and the inhibitory action of this compound.

Data Presentation: Effect of this compound on Akt and Erk Phosphorylation

The following table summarizes quantitative data from a representative Western blot experiment assessing the effect of this compound on the phosphorylation of Akt (at Ser473) and Erk (at Thr202/Tyr204) in retinal pigment epithelial (RPE) cells. Cells were treated with varying concentrations of this compound for 30 minutes. The data is presented as the relative density of the phosphorylated protein normalized to the total protein.

TreatmentConcentration (µM)Relative p-Akt/Total Akt Intensity (Fold Change vs. Control)Relative p-Erk/Total Erk Intensity (Fold Change vs. Control)
Control01.001.00
This compound0.51.851.62
This compound1.02.452.15
This compound2.02.802.55
Data is representative and derived from densitometric analysis of Western blots as reported by Du ZD, et al. (2015). Actual results may vary depending on the cell type and experimental conditions.

Experimental Protocol: Western Blot Analysis of this compound-Treated Cells

This protocol provides a step-by-step guide for treating cells with this compound and subsequently performing a Western blot to analyze changes in protein phosphorylation.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_wb Western Blotting Cell_Culture 1. Cell Culture (e.g., RPE cells) TCS401_Treatment 2. This compound Treatment (0.5, 1, 2 µM for 30 min) Cell_Culture->TCS401_Treatment Cell_Lysis 3. Cell Lysis (RIPA buffer + inhibitors) TCS401_Treatment->Cell_Lysis Quantification 4. Protein Quantification (BCA Assay) Cell_Lysis->Quantification SDS_PAGE 5. SDS-PAGE (10% acrylamide gel) Quantification->SDS_PAGE Transfer 6. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (p-Akt, Akt, p-Erk, Erk) (Overnight at 4°C) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated, 1h at RT) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis (Densitometry) Detection->Analysis

Caption: Experimental workflow for Western blot analysis following this compound treatment.

Materials and Reagents
  • Cell Line: A suitable cell line expressing PTP1B (e.g., retinal pigment epithelial cells, HepG2, or other insulin-responsive cells).

  • This compound: Prepare a stock solution in DMSO. Note that solutions of this compound may be unstable and should be prepared fresh.

  • Cell Culture Medium: As required for the specific cell line.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer (4X)

  • SDS-PAGE Gels: (e.g., 10% acrylamide).

  • PVDF or Nitrocellulose Membranes

  • Transfer Buffer: (25 mM Tris, 192 mM glycine, 20% methanol).

  • Tris-Buffered Saline with Tween-20 (TBST): (20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6).

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST.

  • Primary Antibodies:

    • Rabbit anti-phospho-Akt (Ser473)

    • Rabbit anti-Akt

    • Rabbit anti-phospho-Erk1/2 (Thr202/Tyr204)

    • Rabbit anti-Erk1/2

    • Mouse or Rabbit anti-β-actin (as a loading control)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Chemiluminescent Substrate (ECL)

Protocol
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere and reach 70-80% confluency.

    • Starve the cells in serum-free medium for 4-6 hours prior to treatment, if necessary, to reduce basal phosphorylation levels.

    • Treat the cells with the desired concentrations of this compound (e.g., 0.5, 1, and 2 µM) or vehicle (DMSO) for the specified time (e.g., 30 minutes).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells once with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add 4X Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-Akt, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP, diluted 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • To analyze the phosphorylation status, normalize the intensity of the phospho-protein band to the intensity of the corresponding total protein band. For loading consistency, normalize to a housekeeping protein like β-actin.

Troubleshooting and Considerations

  • High Background: Ensure adequate blocking and washing steps. Optimize the concentration of primary and secondary antibodies.

  • Weak or No Signal: Confirm the activity of this compound. Check the protein transfer efficiency. Ensure the primary antibody is specific for the target and the secondary antibody is appropriate.

  • This compound Solubility and Stability: this compound is typically dissolved in DMSO. As solutions may be unstable, it is recommended to prepare them fresh for each experiment.

  • Cell Type Specificity: The optimal concentration of this compound and the magnitude of the response may vary between different cell lines. It is advisable to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type.

  • Antibody Selection: The quality of the antibodies is critical for a successful Western blot. Use antibodies that have been validated for Western blotting and are specific for the phosphorylated and total forms of the proteins of interest.

By following these application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the role of PTP1B in various signaling pathways and cellular processes.

References

Application Notes and Protocols for a Cell-Based Assay Targeting the P2Y12 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

A Critical Clarification on the Molecular Target of TCS 401

Initial research indicates a significant clarification is necessary regarding the molecular target of this compound. Scientific literature consistently identifies this compound as a selective inhibitor of protein-tyrosine phosphatase 1B (PTP1B), with a Ki value of 0.29 μM[1][2][3]. It is not reported to be a P2Y12 receptor antagonist. PTP1B is a key enzyme involved in downregulating insulin and leptin signaling pathways, and its inhibition is a therapeutic strategy for type 2 diabetes and obesity. This compound has been shown to promote cell proliferation and activate the MEK/Erk and PI3K/Akt signaling pathways[4].

Given this discrepancy, the following application notes and protocols are provided for a generic P2Y12 receptor antagonist in a cell-based assay format, as this appears to be the primary interest of the user. The P2Y12 receptor is a well-established therapeutic target, particularly for antiplatelet therapies[5][6].

Introduction to P2Y12 Receptor Assays

The P2Y12 receptor is a Gαi-protein coupled receptor (GPCR) predominantly found on the surface of platelets and also expressed in immune cells like microglia and macrophages[7][8]. Its activation by adenosine diphosphate (ADP) is central to platelet activation and aggregation, making it a critical target in the prevention of thrombosis[5][9]. When activated, the P2Y12 receptor's Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels[7][10]. Additionally, the Gβγ subunits can activate other downstream signaling pathways, such as the PI3K/Akt pathway[9][10].

Cell-based assays are crucial for the discovery and characterization of novel P2Y12 receptor antagonists. These assays allow for the functional assessment of a compound's ability to block ADP-mediated P2Y12 receptor activation in a cellular context. The two primary assays detailed below measure the downstream consequences of P2Y12 receptor signaling: the modulation of cAMP levels and the mobilization of intracellular calcium.

P2Y12 Signaling Pathway

The binding of ADP to the P2Y12 receptor triggers a cascade of intracellular events. The Gαi subunit inhibits adenylyl cyclase, reducing the production of cAMP. The Gβγ subunit can activate phosphoinositide 3-kinase (PI3K), leading to the phosphorylation of Akt. These pathways ultimately contribute to platelet aggregation and other cellular responses[9][10].

P2Y12_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular P2Y12 P2Y12 Receptor Gai Gαi P2Y12->Gai Activates Gbg Gβγ P2Y12->Gbg Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces PI3K PI3K Akt Akt PI3K->Akt Activates ADP ADP ADP->P2Y12 Binds Antagonist P2Y12 Antagonist (e.g., Clopidogrel, Ticagrelor) Antagonist->P2Y12 Inhibits Gai->AC Inhibits Gbg->PI3K Activates Downstream Downstream Effects (e.g., Platelet Aggregation) cAMP->Downstream Modulates Akt->Downstream Modulates Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture P2Y12-expressing cells Cell_Seeding 2. Seed cells into microplate Cell_Culture->Cell_Seeding Pre_incubation 4. Pre-incubate cells with antagonist Cell_Seeding->Pre_incubation Compound_Prep 3. Prepare serial dilutions of antagonist Compound_Prep->Pre_incubation Stimulation 5. Add ADP (agonist) Pre_incubation->Stimulation Measurement 6. Measure downstream signal (cAMP or Calcium) Stimulation->Measurement Curve_Fitting 7. Generate dose-response curve Measurement->Curve_Fitting IC50_Calc 8. Calculate IC50 value Curve_Fitting->IC50_Calc

References

Application Notes and Protocols: Co-treatment of TCS 401 with Small Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scientific rationale and experimental protocols for investigating the co-treatment of TCS 401, a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), with other small molecules. Due to the limited availability of published data on co-treatment studies specifically involving this compound, the following protocols and data are based on established methodologies and findings from studies with other PTP1B inhibitors and relevant combination therapies. These notes are intended to serve as a guide for designing and executing experiments to explore the potential synergistic or additive effects of this compound in combination with other therapeutic agents.

Scientific Rationale for Co-treatment Strategies

PTP1B is a key negative regulator of multiple signaling pathways implicated in cancer and metabolic diseases. Its inhibition can enhance signaling through pathways such as the insulin receptor, epidermal growth factor receptor (EGFR), and mTOR pathways.[1] Co-treatment with small molecules that target parallel or downstream components of these pathways presents a rational strategy to achieve synergistic anti-cancer effects and overcome potential resistance mechanisms.

Potential Co-treatment Partners for this compound:

  • Metformin: A widely used anti-diabetic drug that has been shown to have anti-cancer properties, partly through activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mTOR pathway.[2][3] Combining a PTP1B inhibitor with metformin could lead to a more potent inhibition of the mTOR pathway.

  • EGFR Inhibitors: PTP1B is known to dephosphorylate and inactivate the EGFR.[4] Co-administration of a PTP1B inhibitor like this compound with an EGFR inhibitor could lead to a more sustained and potent inhibition of EGFR signaling, which is a critical driver in many cancers.

  • mTOR Inhibitors: The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and is often hyperactivated in cancer.[5] Since PTP1B can influence mTOR signaling, a combination with a direct mTOR inhibitor may result in a more comprehensive blockade of this pathway.[1]

Data Presentation: Summary of Preclinical Findings

The following tables summarize representative quantitative data from studies investigating the combination of PTP1B inhibitors or related pathway inhibitors with other small molecules in various cancer cell lines.

Table 1: Synergistic Effects of Metformin Combination Therapy on Cancer Cell Viability

Cell LineCancer TypeCombinationEffectReference
NRAS mutant melanoma cell lines (e.g., SK-MEL-2, WM1366)MelanomaMetformin + Trametinib (MEK inhibitor)Synergistic decrease in cell viability (Combination Index < 1)[2]
PANC-1Pancreatic CancerMetformin + FX11 (LDH-A inhibitor)Significant decrease in cell viability compared to single agents[3]
PC3Prostate CancerMetformin + SyrosingopineReduced cell viability, though not statistically synergistic in this study[6]
Bladder Cancer CellsBladder CancerMetformin + Sodium NitrateEnhanced reduction in cancer cell viability[7]
MCF-7, A549Breast and Lung CancerMetformin + PaclitaxelEnhanced inhibition of cell viability compared to single agents[8]

Table 2: Effects of EGFR and PTP1B Inhibitor Combination on Cell Viability and Signaling

Cell LineCancer TypeCombinationEffectReference
EGFR-mutant NSCLC cells (PC9, H1975)Non-Small Cell Lung CancerOsimertinib (EGFR inhibitor) + Volasertib (PLK1 inhibitor, affects EGFR stability)Significant decrease in cell viability compared to single agents[9]
Triple-Negative Breast Cancer cell lines (MDA-MB-231, BT549)Breast CancerLapatinib (EGFR/HER2 inhibitor) + Foretinib (MET inhibitor)Synergistic reduction in cell viability (Combination Index < 1)[10]
Sarcoma cell linesSarcomaGefitinib (EGFR inhibitor) + PENAO (mitochondria inhibitor)Synergistic inhibition of cell proliferation[11]

Table 3: Synergistic Inhibition with mTOR Inhibitors in Combination Therapies

Cell LineCancer TypeCombinationEffectReference
Multiple Myeloma cell linesMultiple MyelomaTemsirolimus (mTOR inhibitor) + Trametinib (MEK inhibitor)Synergistic anti-proliferative effect[12]
Cholangiocarcinoma cell linesCholangiocarcinomaARV825 (BET degrader) + mTOR inhibitorsSynergistic anti-cancer effect, induction of apoptosis[13]
Undifferentiated Pleomorphic Sarcoma cellsSarcomaBGT226 (dual PI3K/mTOR inhibitor) + AEW541 (IGF1R inhibitor)Reduced in vivo tumor growth rates[14]

Experimental Protocols

The following are detailed protocols for key experiments to assess the co-treatment effects of this compound with other small molecules.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the effect of this compound and a small molecule partner on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Small molecule co-treatment partner (stock solution in appropriate solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the co-treatment drug in complete medium.

    • For single-agent dose-response curves, add 100 µL of the diluted drugs to the respective wells.

    • For combination treatment, create a dose-response matrix with varying concentrations of both this compound and the partner drug. Add 50 µL of each diluted drug to the appropriate wells.

    • Include vehicle control wells (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values for each drug alone and in combination.

    • Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Protocol 2: Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to assess the effect of the co-treatment on key signaling proteins.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound and co-treatment partner

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-mTOR, anti-mTOR, anti-p-EGFR, anti-EGFR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound, the partner small molecule, or the combination at desired concentrations for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST, add ECL substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH). Compare the phosphorylation status of target proteins between different treatment groups.

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis following co-treatment.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound and co-treatment partner

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the drugs as described in the Western Blot protocol.

  • Cell Harvesting: After treatment, collect both adherent and floating cells.

  • Staining:

    • Wash the cells with PBS and resuspend them in 1X binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) using appropriate software.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 This compound Co-treatment Signaling TCS401 This compound PTP1B PTP1B TCS401->PTP1B inhibits EGFR EGFR PTP1B->EGFR dephosphorylates (inactivates) PI3K_Akt PI3K/Akt Pathway PTP1B->PI3K_Akt negatively regulates Metformin Metformin AMPK AMPK Metformin->AMPK activates mTORC1 mTORC1 AMPK->mTORC1 inhibits EGFRi EGFR Inhibitor EGFRi->EGFR inhibits EGFR->PI3K_Akt RAS_ERK RAS/ERK Pathway EGFR->RAS_ERK mTORi mTOR Inhibitor mTORi->mTORC1 inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation PI3K_Akt->mTORC1 RAS_ERK->Proliferation

Caption: Signaling pathways targeted by this compound and potential co-treatment partners.

cluster_1 Experimental Workflow for Co-treatment Synergy Analysis start Start seed_cells Seed Cancer Cells (96-well plates) start->seed_cells treat_drugs Treat with this compound & Small Molecule (Dose-response matrix) seed_cells->treat_drugs incubate Incubate (48-72h) treat_drugs->incubate viability_assay Cell Viability Assay (e.g., MTT) incubate->viability_assay data_analysis Data Analysis (IC50, Combination Index) viability_assay->data_analysis synergy Determine Synergy/ Additive Effect/ Antagonism data_analysis->synergy pathway_analysis Pathway Analysis (Western Blot) synergy->pathway_analysis Synergistic? apoptosis_assay Apoptosis Assay (Flow Cytometry) synergy->apoptosis_assay Synergistic? end End pathway_analysis->end apoptosis_assay->end

Caption: Workflow for assessing the synergistic effects of this compound co-treatment.

cluster_2 Logical Relationship of Co-treatment for Enhanced Anti-Cancer Effect TCS401 This compound (PTP1B Inhibition) Pathway_Inhibition_1 Enhanced Inhibition of Upstream Signaling (e.g., EGFR, Insulin Receptor) TCS401->Pathway_Inhibition_1 Small_Molecule Partner Small Molecule (e.g., Metformin, EGFRi, mTORi) Pathway_Inhibition_2 Inhibition of Parallel or Downstream Pathways (e.g., mTOR, MEK) Small_Molecule->Pathway_Inhibition_2 Synergistic_Effect Synergistic or Additive Anti-Proliferative Effect Pathway_Inhibition_1->Synergistic_Effect Pathway_Inhibition_2->Synergistic_Effect Apoptosis Increased Apoptosis Synergistic_Effect->Apoptosis

Caption: Logical framework for this compound co-treatment leading to enhanced efficacy.

References

Application Notes and Protocols for Immunofluorescence Staining Following TCS 401 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing immunofluorescence (IF) staining on cells treated with TCS 401, a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B). This protocol is designed to enable the visualization and analysis of changes in protein expression, localization, and phosphorylation status following the inhibition of PTP1B.

Introduction to this compound and PTP1B Signaling

This compound is a potent and selective small molecule inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin and leptin signaling pathways. By inhibiting PTP1B, this compound can lead to the increased phosphorylation of downstream signaling molecules, thereby modulating cellular processes such as proliferation, differentiation, and migration. Notably, inhibition of PTP1B has been shown to activate the MEK/Erk and PI3K/Akt signaling pathways. This makes immunofluorescence a powerful tool to visualize the cellular effects of this compound treatment.

Key Signaling Pathway Affected by this compound

The inhibition of PTP1B by this compound primarily results in the sustained phosphorylation of receptor tyrosine kinases and their substrates. This leads to the activation of downstream signaling cascades. A simplified representation of this pathway is illustrated below.

TCS401_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Receptor Receptor PI3K PI3K Receptor->PI3K Activates MEK MEK Receptor->MEK Activates Ligand Ligand Ligand->Receptor Activates PTP1B PTP1B PTP1B->Receptor Dephosphorylates TCS401 TCS401 TCS401->PTP1B Inhibits Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylation Cellular_Response Cellular Response (Proliferation, etc.) pAkt->Cellular_Response Erk Erk MEK->Erk pErk p-Erk Erk->pErk Phosphorylation pErk->Cellular_Response

Caption: this compound inhibits PTP1B, leading to increased phosphorylation and activation of downstream signaling pathways like PI3K/Akt and MEK/Erk.

Experimental Protocol: Immunofluorescence Staining

This protocol outlines the steps for immunofluorescence staining of cultured cells treated with this compound. The primary focus is on detecting changes in the phosphorylation status of key signaling proteins such as Erk and Akt.

Materials and Reagents
ReagentRecommended Supplier (Cat. No.)Notes
This compoundMajor chemical suppliersPrepare stock solution in DMSO. Final DMSO concentration in culture should be <0.1%.
Cell Culture Medium (e.g., DMEM, RPMI-1640)Varies by cell lineSupplement with fetal bovine serum (FBS) and antibiotics as required for your specific cell line.
Phosphate-Buffered Saline (PBS), pH 7.4Varies
4% Paraformaldehyde (PFA) in PBSVariesPrepare fresh or use commercially available methanol-free PFA.
Permeabilization Buffer (0.1-0.5% Triton X-100 in PBS)VariesThe concentration of Triton X-100 may need to be optimized for your cell type and target protein.
Blocking Buffer (5% Normal Goat Serum in PBS)VariesThe species of the serum should match the host species of the secondary antibody.
Primary Antibodies (e.g., anti-p-Erk, anti-p-Akt)VariesSee table below for recommended antibodies and starting dilutions.
Fluorophore-conjugated Secondary AntibodiesVariesChoose a secondary antibody that recognizes the host species of your primary antibody.
Nuclear Counterstain (e.g., DAPI, Hoechst)Varies
Antifade Mounting MediumVaries
Recommended Primary Antibodies and Starting Dilutions
Target ProteinHost SpeciesRecommended Starting DilutionPotential Observations after this compound Treatment
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)Rabbit1:200 - 1:400Increased nuclear and/or cytoplasmic staining
Phospho-Akt (Ser473)Rabbit1:100 - 1:200Increased cytoplasmic and/or membrane staining
Cyclin D1Rabbit/Mouse1:100 - 1:250Increased nuclear staining
GFAP (for astrocyte cultures)Mouse1:500 - 1:1000Potential changes in glial fibrillary acidic protein expression and morphology

Note: The optimal antibody dilution should be determined empirically for each experimental system.

Experimental Workflow

IF_Workflow A 1. Cell Seeding B 2. This compound Treatment A->B C 3. Fixation B->C D 4. Permeabilization C->D E 5. Blocking D->E F 6. Primary Antibody Incubation E->F G 7. Secondary Antibody Incubation F->G H 8. Counterstaining G->H I 9. Mounting H->I J 10. Imaging I->J

Caption: A streamlined workflow for immunofluorescence staining after this compound treatment.

Detailed Staining Protocol
  • Cell Seeding:

    • Seed cells onto sterile glass coverslips or in imaging-compatible multi-well plates at a density that will result in 60-70% confluency at the time of the experiment.

    • Allow cells to adhere and grow for at least 24 hours in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment:

    • Prepare the desired concentrations of this compound in pre-warmed cell culture medium. Include a vehicle control (e.g., DMSO).

    • Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 30 minutes to 24 hours, depending on the experimental goals).

  • Fixation:

    • Aspirate the treatment medium and gently wash the cells once with PBS.

    • Fix the cells by adding 4% PFA in PBS and incubating for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with Permeabilization Buffer (0.1-0.5% Triton X-100 in PBS) for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer (5% Normal Goat Serum in PBS) for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the Blocking Buffer.

    • Aspirate the blocking solution and add the diluted primary antibody to the cells.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • The next day, wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in the Blocking Buffer.

    • Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.

  • Counterstaining:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

    • If desired, incubate the cells with a nuclear counterstain (e.g., DAPI at 1 µg/mL in PBS) for 5-10 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Mounting:

    • Carefully mount the coverslips onto glass slides using a drop of antifade mounting medium.

    • Seal the edges of the coverslip with clear nail polish to prevent drying.

  • Imaging:

    • Image the slides using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.

Data Presentation and Analysis

Quantitative analysis of immunofluorescence images can be performed using image analysis software (e.g., ImageJ/Fiji, CellProfiler). The mean fluorescence intensity of the signal of interest (e.g., p-Erk) can be measured within defined cellular compartments (e.g., nucleus, cytoplasm). Data should be presented in a clear and organized manner, such as in the table below, to facilitate comparison between different treatment conditions.

Treatment GroupMean Fluorescence Intensity of p-Erk (Arbitrary Units ± SD)
Vehicle ControlInsert Value
This compound (1 µM)Insert Value
This compound (5 µM)Insert Value
This compound (10 µM)Insert Value

Troubleshooting

  • High Background:

    • Ensure adequate blocking.

    • Optimize primary and secondary antibody concentrations.

    • Increase the number and duration of wash steps.

  • Weak or No Signal:

    • Confirm that the target protein is expressed in your cell line.

    • Increase the concentration of the primary antibody.

    • Check the compatibility of the primary and secondary antibodies.

    • Ensure that the fluorophore has not been photobleached.

  • Non-specific Staining:

    • Include appropriate controls (e.g., secondary antibody only, isotype control).

    • Titrate the primary antibody concentration.

These application notes provide a comprehensive guide for utilizing immunofluorescence to study the effects of this compound. By following this detailed protocol, researchers can effectively visualize and quantify the impact of PTP1B inhibition on key signaling pathways and cellular processes.

Troubleshooting & Optimization

TCS 401 solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with TCS 401, a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B).[1][2][3] PTP1B is a key negative regulator in the insulin and leptin signaling pathways.[1][4][5] By inhibiting PTP1B, this compound can enhance insulin sensitivity.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[6] It is also soluble in 0.1 M sodium hydroxide (NaOH).

Q3: How should I store this compound powder and stock solutions?

A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[7] Stock solutions in DMSO should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month.[8] It is strongly recommended to prepare fresh solutions, as they can be unstable.[3][9] Avoid repeated freeze-thaw cycles.[8]

Q4: What is the known solubility of this compound in various solvents?

A4: The solubility of this compound can vary slightly between batches. The following table summarizes reported solubility data.

SolventConcentrationNotes
DMSO11 mg/mL (35.86 mM)Sonication may be required to aid dissolution.[7]
0.1 M NaOH2 mg/mLWarming the solution may be necessary.
0.1 M NaOH5 mg/mL-
100mM NaOHup to 20 mM-
Aqueous Media (e.g., PBS, cell culture media)< 1 mg/mLConsidered slightly soluble or insoluble.

Q5: At what wavelengths can I expect this compound to have absorbance?

A5: The specific absorbance spectrum for this compound is not consistently reported in the provided search results. It is recommended to perform a UV-Vis scan on your this compound solution in the appropriate solvent to determine its absorbance maxima for your specific experimental needs.

Troubleshooting Guide: Solubility Issues in Aqueous Media

Researchers may encounter precipitation or solubility issues when diluting DMSO stock solutions of this compound into aqueous buffers or cell culture media. This guide provides a step-by-step approach to troubleshoot these problems.

Issue 1: Precipitate formation immediately upon dilution in aqueous media.

  • Visual Cue: A fine, white, or crystalline precipitate appears in the medium, which may be visible to the naked eye or under a microscope as small, dark dots in irregular Brownian motion.[10] The media may also appear cloudy or turbid.[11]

  • Root Cause: this compound has low solubility in aqueous solutions. When a concentrated DMSO stock is rapidly diluted, the compound can crash out of solution.

  • Solutions:

    • Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.

    • Optimize Dilution Method: Instead of adding the stock solution directly to the full volume of media, try a serial dilution approach. First, dilute the DMSO stock into a small volume of media, vortex gently, and then add this intermediate dilution to the final volume.

    • Increase Final DMSO Concentration (with caution): While high concentrations of DMSO can be toxic to cells, a slight increase in the final DMSO percentage may help keep this compound in solution. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, though some are sensitive to concentrations as low as 0.1%.[6][12] It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments.

    • Pre-warm the Media: Warming the cell culture media to 37°C before adding the this compound stock solution may help improve solubility.

Issue 2: Precipitate forms over time in the incubator.

  • Visual Cue: The initially clear culture medium becomes cloudy or contains visible particulates after incubation.

  • Root Cause: The stability of this compound in aqueous solution may be limited, leading to gradual precipitation. Also, interactions with components in the cell culture media, such as salts and proteins, can contribute to precipitation over time.[11]

  • Solutions:

    • Prepare Fresh Working Solutions: Prepare the final dilution of this compound in your culture medium immediately before adding it to your cells. Avoid storing diluted solutions.[3][9]

    • Reduce Incubation Time: If experimentally feasible, consider reducing the duration of cell exposure to this compound.

    • Check for Media Incompatibility: While less common for small molecules, interactions with specific media components can occur. If you consistently experience precipitation, consider trying a different media formulation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Adding Solvent: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the tube in a water bath for 10-15 minutes.[7]

  • Sterilization: It is not recommended to sterile filter concentrated DMSO stock solutions as the compound may be retained by the filter membrane. Perform all steps in a sterile environment to maintain sterility.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.

Protocol 2: Treating Cells with this compound

  • Cell Seeding: Seed your cells in a multi-well plate at the desired density and allow them to adhere and grow overnight.

  • Preparation of Working Solution:

    • Thaw a single aliquot of the this compound DMSO stock solution.

    • Pre-warm the required volume of complete cell culture medium to 37°C.

    • Perform a serial dilution of the stock solution into the pre-warmed medium to achieve the final desired treatment concentration. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a non-toxic level for your cell line (typically ≤ 0.5%).

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of pre-warmed medium.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubation: Return the plate to the incubator for the desired treatment duration.

  • Microscopic Examination: Regularly inspect the cells under a microscope for any signs of compound precipitation or cellular stress.

Signaling Pathway and Experimental Workflow Diagrams

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS1 IRS-1 IR->IRS1 Phosphorylates PI3K_Akt PI3K/Akt Pathway IRS1->PI3K_Akt Activates Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake Promotes Leptin Leptin Leptin_R Leptin Receptor Leptin->Leptin_R Binds JAK2 JAK2 Leptin_R->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates Gene_Expression Gene Expression (Appetite Regulation) STAT3->Gene_Expression Regulates PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS1 Dephosphorylates PTP1B->JAK2 Dephosphorylates TCS401 This compound TCS401->PTP1B Inhibits

Caption: PTP1B's role in insulin and leptin signaling.

experimental_workflow start Start prep_stock Prepare this compound Stock (10 mM in DMSO) start->prep_stock seed_cells Seed Cells in Plate start->seed_cells prep_working Prepare Working Solution in Pre-warmed Media prep_stock->prep_working seed_cells->prep_working treat_cells Treat Cells with this compound and Vehicle Control prep_working->treat_cells incubate Incubate for Desired Duration treat_cells->incubate analyze Analyze Experimental Endpoint (e.g., Western Blot, MTT Assay) incubate->analyze end End analyze->end

Caption: Experimental workflow for cell-based assays with this compound.

References

TCS 401 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and handling of TCS 401, a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B).

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B).[1][2][3][4] PTP1B is a key negative regulator in the insulin signaling pathway. By inhibiting PTP1B, this compound enhances insulin sensitivity, making it a valuable tool for research in diabetes, obesity, and related metabolic disorders.[1][5][6]

2. What are the recommended storage conditions for this compound powder?

There are slight variations in recommendations from different suppliers. To ensure maximum stability, it is best to desiccate at room temperature or store at 2-8°C for short-term storage, and for long-term storage, -20°C is recommended.[3]

3. How should I prepare and store this compound solutions?

This compound is soluble in DMSO and 100mM NaOH.[2][4] It is recommended to prepare stock solutions and aliquot them to avoid repeated freeze-thaw cycles.[3] For storage of stock solutions, the following conditions are advised:

  • -20°C for up to 1 month.[2][3][7]

  • -80°C for up to 6 months.[2][7]

Some sources state that solutions are unstable and should be prepared fresh, so it is crucial to handle reconstituted solutions with care and use them within the recommended timeframe.

4. What are the common experimental challenges with this compound and how can I troubleshoot them?

Issue Possible Cause Troubleshooting Steps
Low or no inhibitory activity Improper storage of this compound powder or stock solutions.Ensure this compound has been stored according to the recommended conditions. Prepare fresh stock solutions if degradation is suspected.
Incorrect concentration of this compound used.Verify calculations and perform a dose-response experiment to determine the optimal concentration for your specific assay.
Inactive enzyme.Use a fresh batch of PTP1B and verify its activity with a known substrate and/or inhibitor.
Inconsistent results between experiments Variability in experimental conditions.Standardize all experimental parameters, including incubation times, temperatures, and cell densities.
Freeze-thaw cycles of stock solutions.Aliquot stock solutions upon preparation to minimize freeze-thaw cycles.
Poor solubility in aqueous buffers Hydrophobic nature of the compound.Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it in your aqueous experimental buffer. Ensure the final concentration of the organic solvent is compatible with your assay and does not exceed a level that affects cell viability or enzyme activity (typically <0.5%).

Quantitative Data Summary

Chemical and Physical Properties
PropertyValue
Molecular Weight 306.72 g/mol
Formula C₁₀H₁₀N₂O₅S·HCl
CAS Number 243966-09-8
Purity ≥95% to ≥98% (supplier dependent)
Inhibitory Potency (Ki values)
PhosphataseKi (µM)
PTP1B 0.29
CD45 D1D2 59
PTPβ 560
PTPε D1 1100
SHP-1 > 2000
PTPα D1 > 2000
LAR D1D2 > 2000

Experimental Protocols

Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be required.[4]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][7]

In Vitro PTP1B Inhibition Assay (using pNPP)

This protocol is a general guideline based on commonly used methods.[8]

  • Prepare Assay Buffer: A typical buffer consists of 25 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT, and 2 mM β-mercaptoethanol.

  • Prepare Reagents:

    • PTP1B Enzyme: Dilute recombinant human PTP1B to the desired final concentration (e.g., 1 µg/mL) in the assay buffer.

    • Substrate: Prepare a solution of p-nitrophenyl phosphate (pNPP) in the assay buffer (e.g., 4 mM).

    • This compound Dilutions: Prepare a serial dilution of this compound from your stock solution in the assay buffer to achieve a range of final concentrations for testing.

  • Assay Procedure (96-well plate format): a. Add 20 µL of the PTP1B enzyme solution to each well. b. Add 10 µL of the this compound dilution (or vehicle control) to the respective wells. c. Incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding 40 µL of the pNPP substrate solution to each well.

  • Data Acquisition: Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for 30 minutes using a microplate reader to monitor the formation of p-nitrophenol.

  • Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway

PTP1B_Insulin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS (Insulin Receptor Substrate) IR->IRS Phosphorylates PTP1B PTP1B PTP1B->IR Dephosphorylates PI3K PI3K IRS->PI3K Activates Grb2_Sos Grb2/Sos IRS->Grb2_Sos Activates Akt Akt PI3K->Akt Activates Metabolic_Effects Metabolic Effects (e.g., Glucose Uptake) Akt->Metabolic_Effects Leads to Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression & Cell Growth ERK->Gene_Expression Leads to TCS401 This compound TCS401->PTP1B Inhibits

Caption: PTP1B's role in negative regulation of insulin signaling.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis Prep_Stock Prepare this compound Stock Solution Treat Treat Cells/Enzyme with this compound Prep_Stock->Treat Prep_Cells Culture and Prepare Cells/Enzyme Prep_Cells->Treat Incubate Incubate for Specified Time Treat->Incubate Assay_Type Perform Specific Assay (e.g., MTT, Western Blot, Enzyme Kinetics) Incubate->Assay_Type Data_Acq Data Acquisition Assay_Type->Data_Acq Data_Analysis Analyze and Interpret Results Data_Acq->Data_Analysis

Caption: General experimental workflow for using this compound.

References

potential off-target effects of TCS 401 at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of TCS 401, a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), particularly when used at high concentrations. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the known primary target of this compound?

This compound is a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B) with a reported Ki value of 0.29 μM.[1] PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity.[2][3][4]

Q2: Are there known off-target effects for this compound at high concentrations?

Currently, there is limited publicly available data specifically detailing the comprehensive off-target profile of this compound at high concentrations. However, like many small molecule inhibitors, the potential for off-target effects increases with concentration.[3]

Q3: What are the most likely off-targets for a PTP1B inhibitor like this compound?

The most probable off-target for a PTP1B inhibitor is the highly homologous T-cell protein tyrosine phosphatase (TCPTP). The catalytic domains of PTP1B and TCPTP share a high degree of sequence identity, making it challenging to achieve absolute selectivity.[3][4][5] Researchers have identified key residues that differ between the two enzymes, which can be exploited for designing more selective inhibitors.[4]

Q4: What kind of cellular effects might indicate off-target activity of this compound?

Unexpected cellular phenotypes that are inconsistent with the known functions of PTP1B may suggest off-target effects. For example, if this compound treatment leads to effects that cannot be recapitulated by genetic knockdown of PTP1B (e.g., using siRNA or shRNA), this could point towards off-target activity. It is also important to consider that high concentrations of any compound can lead to non-specific effects.

Q5: How can I experimentally assess the selectivity of this compound in my model system?

To assess the selectivity of this compound, you can perform several experiments:

  • Phosphatase Profiling: Screen this compound against a panel of other protein tyrosine phosphatases, especially TCPTP, to determine its inhibitory activity (IC50 values) against related enzymes.

  • Dose-Response Comparison: Compare the concentration of this compound required to inhibit PTP1B activity with the concentrations that produce the observed cellular phenotype. A large discrepancy may suggest the phenotype is due to off-target effects.

  • Rescue Experiments: In a PTP1B knockout or knockdown cellular model, the effects of this compound should be significantly diminished if they are on-target.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting potential off-target effects of this compound in your experiments.

Problem 1: Unexpected or inconsistent cellular phenotype observed with this compound treatment.
  • Possible Cause 1: Off-target effects.

    • Troubleshooting Step 1: Verify On-Target Engagement.

      • Confirm that this compound inhibits PTP1B in your cellular context at the concentrations used. This can be done by assessing the phosphorylation status of known PTP1B substrates, such as the insulin receptor.

    • Troubleshooting Step 2: Perform a Dose-Response Curve.

      • Determine the EC50 for your observed phenotype and compare it to the IC50 of this compound for PTP1B. A significant rightward shift in the phenotypic EC50 may indicate an off-target effect.

    • Troubleshooting Step 3: Use a Negative Control.

      • Synthesize or obtain a structurally similar but inactive analog of this compound. This control should not inhibit PTP1B and, ideally, should not produce the observed phenotype.

    • Troubleshooting Step 4: Orthogonal Validation.

      • Use a non-pharmacological method, such as siRNA or shRNA-mediated knockdown of PTP1B, to see if it phenocopies the effects of this compound.

Problem 2: Difficulty in correlating biochemical potency with cellular activity.
  • Possible Cause 1: Poor cell permeability or compound instability.

    • Troubleshooting Step 1: Assess Cell Permeability.

      • If possible, use methods like cellular thermal shift assay (CETSA) or in-cell target engagement assays to confirm that this compound is reaching its target inside the cell.

    • Troubleshooting Step 2: Check Compound Stability.

      • Solutions of this compound are reported to be unstable. It is recommended to prepare fresh solutions for each experiment.[6]

  • Possible Cause 2: High protein binding in cell culture media.

    • Troubleshooting Step 1: Measure Free Compound Concentration.

      • If feasible, determine the concentration of free this compound in your cell culture medium to understand the effective concentration reaching the cells.

Quantitative Data on PTP1B Inhibitor Selectivity

InhibitorPTP1B IC50/KiTCPTP IC50/KiSelectivity (TCPTP/PTP1B)Reference
Trodusquemine (MSI-1436)1 µM (IC50)224 µM (IC50)~224-fold[5]
JTT-5510.22 µM (Ki)9.3 µM (Ki)~42-fold[5]
Compound 10a0.19 µM (IC50)5.94 µM (IC50)~31-fold[5]
Ertiprotafib1.6 - 29 µM (IC50)Not ReportedNot Reported[5]

Experimental Protocols

Protocol 1: In Vitro PTP1B Inhibition Assay (Fluorescence-Based)

This protocol describes a common method to determine the in vitro inhibitory activity of a compound against PTP1B.

  • Reagents and Materials:

    • Recombinant human PTP1B enzyme

    • Assay buffer (e.g., 50 mM Bis-Tris, pH 6.0, 2 mM EDTA, 5 mM DTT)

    • Fluorescent phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)

    • This compound and other test compounds dissolved in DMSO

    • 384-well black microplates

    • Plate reader capable of fluorescence measurement (e.g., Ex/Em = 355/460 nm)

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 384-well plate, add a small volume (e.g., 1 µL) of the compound dilutions.

    • Add PTP1B enzyme diluted in assay buffer to each well.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow compound binding.

    • Initiate the reaction by adding the DiFMUP substrate.

    • Monitor the increase in fluorescence over time using a plate reader.

    • Calculate the rate of reaction for each compound concentration.

    • Plot the reaction rate against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Western Blot to Assess PTP1B Target Engagement

This protocol allows for the assessment of PTP1B inhibition within a cellular context by measuring the phosphorylation of a known downstream target.

  • Reagents and Materials:

    • Cell line of interest (e.g., a cell line responsive to insulin)

    • Cell culture medium and supplements

    • This compound

    • Insulin

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • Primary antibodies: anti-phospho-Insulin Receptor β (pY1150/1151), anti-total-Insulin Receptor β, anti-GAPDH (loading control)

    • HRP-conjugated secondary antibodies

    • ECL Western Blotting Substrate

    • Western blotting equipment

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Serum-starve the cells for a few hours.

    • Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

    • Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10 minutes).

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.

Visualizations

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Receptor Insulin Receptor IRS IRS Insulin Receptor->IRS Phosphorylates Leptin Receptor Leptin Receptor JAK2 JAK2 Leptin Receptor->JAK2 Phosphorylates PTP1B PTP1B PTP1B->Insulin Receptor PTP1B->JAK2 Dephosphorylates PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates Downstream Signaling Downstream Signaling Akt->Downstream Signaling Leads to TCS401 This compound TCS401->PTP1B Inhibits Insulin Insulin Insulin->Insulin Receptor Binds Leptin Leptin Leptin->Leptin Receptor Binds Experimental_Workflow cluster_problem Problem Identification cluster_investigation Experimental Investigation cluster_analysis Data Analysis and Conclusion A Unexpected Cellular Phenotype Observed B Biochemical Assay: Determine this compound IC50 for PTP1B and other phosphatases A->B C Cellular Assay: Assess on-target engagement (e.g., p-IR levels) A->C D Genetic Approach: PTP1B Knockdown (siRNA) to mimic pharmacology A->D E Compare phenotypic EC50 with biochemical IC50 B->E C->E F Does phenotype persist after PTP1B knockdown? D->F G Conclusion E->G F->G

References

Technical Support Center: Troubleshooting TCS 401 Efficacy in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of expected effects with the PTP1B inhibitor, TCS 401, in their cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a key negative regulator of the insulin and leptin signaling pathways. By inhibiting PTP1B, this compound can lead to increased phosphorylation of downstream targets such as the insulin receptor, Akt, and Erk, thereby promoting cell proliferation and survival in certain contexts.[2][3]

Q2: What are the recommended storage and handling conditions for this compound?

A2: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Solutions of this compound are unstable and should be prepared fresh for each experiment.[1] If a stock solution is prepared in a solvent like DMSO, it should be aliquoted and stored at -80°C for up to 1 year.[3] Avoid repeated freeze-thaw cycles.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in DMSO (up to 11 mg/mL or 35.86 mM, sonication is recommended) and 0.1 M NaOH (up to 5 mg/mL).[3]

Q4: What are some known downstream effects of this compound treatment in responsive cells?

A4: In responsive cells, such as Retinal Pigment Epithelial (RPE) cells, this compound treatment has been shown to increase the phosphorylation of Erk and Akt.[2][3] This can lead to increased cell proliferation and expression of cyclins A and D1.[2][3]

Troubleshooting Guide: Lack of this compound Effect

This guide is designed to help you systematically troubleshoot experiments where this compound is not producing the expected biological effect.

Problem 1: No observable change in downstream signaling (e.g., p-Akt, p-Erk levels).
Potential Cause Troubleshooting Step Rationale
Compound Instability Prepare a fresh stock solution of this compound for each experiment.This compound solutions are known to be unstable.[1]
Incorrect Concentration Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 50 µM).The optimal concentration of this compound can be cell-type specific.[2]
Low PTP1B Expression Verify the expression level of PTP1B in your cell line via Western blot or qPCR.This compound requires its target, PTP1B, to be present at sufficient levels to exert an effect. PTP1B expression can vary significantly between cell lines.[4]
Insufficient Incubation Time Perform a time-course experiment (e.g., 30 min, 1h, 2h, 6h, 24h).The kinetics of PTP1B inhibition and downstream signaling can vary.
Suboptimal Cell Health Ensure cells are healthy, actively dividing, and free from contamination.Unhealthy or stressed cells may not respond appropriately to stimuli or inhibitors.
Problem 2: No effect on cell viability or proliferation (e.g., in an MTT assay).
Potential Cause Troubleshooting Step Rationale
Inappropriate Cell Confluency Seed cells at a lower density to ensure they are in the exponential growth phase during treatment.High cell confluency can lead to contact inhibition, masking the proliferative effects of the inhibitor.
Assay Interference Run appropriate controls, including a vehicle-only control (e.g., DMSO).The solvent used to dissolve this compound may have its own effects on cell viability.
Cell Line Insensitivity Consider that your cell line may not be sensitive to PTP1B inhibition for proliferation.The role of PTP1B in regulating proliferation is cell-context dependent.
Incorrect Assay Timing Optimize the duration of the MTT assay.The timing of the viability readout after treatment is crucial.

Quantitative Data

Table 1: Effective Concentrations of this compound in Retinal Pigment Epithelial (RPE) Cells
ConcentrationObserved EffectReference
0.5 µMSignificant increase in Erk and Akt phosphorylation.[2]
1 µMSignificant increase in Erk and Akt phosphorylation; increased expression of cyclin A and D1.[2]
2 µMSignificant increase in Erk and Akt phosphorylation; increased expression of cyclin A and D1.[2]

Note: Publicly available IC50 data for this compound across a wide range of cell lines is limited. Researchers are encouraged to perform their own dose-response experiments to determine the optimal concentration for their specific cell line.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, DMSO (cell culture grade), sterile microcentrifuge tubes.

  • Procedure: a. Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom. b. To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of this compound (MW: 306.72 g/mol ), add 326 µL of DMSO. c. Sonicate the solution if necessary to ensure complete dissolution.[3] d. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. e. Store the aliquots at -80°C.[3]

Protocol 2: Western Blot Analysis of p-Akt and p-Erk
  • Cell Seeding and Treatment: a. Seed cells in 6-well plates and allow them to adhere and reach the desired confluency (typically 50-70%). b. Starve the cells in serum-free medium for 4-6 hours before treatment, if necessary for your experimental design. c. Treat the cells with the desired concentrations of this compound (and a vehicle control) for the appropriate duration.

  • Cell Lysis: a. After treatment, place the plates on ice and wash the cells once with ice-cold PBS. b. Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: a. Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes. b. Load equal amounts of protein per lane on an SDS-PAGE gel. c. Perform electrophoresis to separate the proteins. d. Transfer the proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-Erk (Thr202/Tyr204), and total Erk overnight at 4°C. g. Wash the membrane three times with TBST. h. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST. j. Visualize the protein bands using an ECL detection reagent and an imaging system.

Protocol 3: MTT Assay for Cell Viability
  • Cell Seeding: a. Seed cells in a 96-well plate at a density that will not lead to over-confluency during the experiment. b. Allow the cells to adhere overnight.

  • Cell Treatment: a. Prepare serial dilutions of this compound in culture medium. b. Remove the old medium from the wells and add the medium containing different concentrations of this compound (and a vehicle control). c. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible. c. Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. d. Mix thoroughly to dissolve the formazan crystals. e. Measure the absorbance at 570 nm using a microplate reader.

Visualizations

TCS401_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Insulin_Receptor Insulin Receptor (IR) IRS IRS Insulin_Receptor->IRS phosphorylates PTP1B PTP1B PTP1B->Insulin_Receptor dephosphorylates PI3K PI3K IRS->PI3K Ras Ras IRS->Ras Akt Akt PI3K->Akt activates pAkt p-Akt Akt->pAkt Proliferation_Survival Cell Proliferation & Survival pAkt->Proliferation_Survival promotes Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk pErk p-Erk Erk->pErk pErk->Proliferation_Survival promotes TCS401 This compound TCS401->PTP1B inhibits

Caption: this compound Signaling Pathway.

Troubleshooting_Workflow Start No Effect of this compound Observed Check_Compound Is the this compound solution fresh? Start->Check_Compound Prepare_Fresh Prepare fresh this compound solution Check_Compound->Prepare_Fresh No Check_Concentration Is the concentration optimal? Check_Compound->Check_Concentration Yes Prepare_Fresh->Check_Concentration Dose_Response Perform dose-response experiment Check_Concentration->Dose_Response No Check_Target Is PTP1B expressed in the cells? Check_Concentration->Check_Target Yes Dose_Response->Check_Target Verify_Expression Check PTP1B expression (Western Blot/qPCR) Check_Target->Verify_Expression No Check_Time Is the incubation time sufficient? Check_Target->Check_Time Yes Consult_Literature Consult literature for cell-specific responses to PTP1B inhibition Verify_Expression->Consult_Literature Time_Course Perform time-course experiment Check_Time->Time_Course No Check_Cells Are the cells healthy and in exponential growth phase? Check_Time->Check_Cells Yes Time_Course->Check_Cells Optimize_Culture Optimize cell culture conditions (seeding density, etc.) Check_Cells->Optimize_Culture No Check_Cells->Consult_Literature Yes End Problem Solved Optimize_Culture->End Consult_Literature->End

Caption: Troubleshooting Workflow for this compound.

References

Technical Support Center: Optimizing TCS 401 Concentration to Avoid Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing the PTP1B inhibitor, TCS 401, while minimizing cytotoxic effects. The following information includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and an overview of the relevant signaling pathways.

Troubleshooting Guide: Common Issues with this compound

Issue Potential Cause Recommended Action
High Cell Death Observed at Expected Efficacious Concentrations Cell line is highly sensitive to PTP1B inhibition.Perform a dose-response curve starting from a lower concentration range (e.g., 0.1 µM) to determine the optimal non-toxic concentration.
Incorrect solvent or high solvent concentration.Ensure the final solvent (e.g., DMSO) concentration is at a non-toxic level for your specific cell line (typically ≤ 0.1%).
Compound precipitation.Visually inspect the media for any precipitate after adding this compound. Prepare fresh stock solutions and ensure complete dissolution before adding to the cell culture.
Inconsistent Results Between Experiments Variability in cell seeding density.Maintain a consistent cell seeding density for all experiments as cell confluency can affect compound sensitivity.
Passage number of cells.Use cells within a consistent and low passage number range, as cellular characteristics can change over time.
Instability of this compound in solution.Prepare fresh dilutions of this compound from a frozen stock for each experiment. Solutions are unstable and should be prepared fresh.[1]
No Observable Effect of this compound Sub-optimal concentration for the specific cell line.Increase the concentration of this compound in a stepwise manner. The effective concentration can be cell-type dependent.
Inactive compound.Ensure proper storage of the compound (-20°C for powder).[1] Purchase from a reputable supplier.
Low PTP1B expression in the cell line.Confirm PTP1B expression in your cell line of interest using techniques like Western blot or qPCR.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a key negative regulator of insulin and leptin signaling pathways. By inhibiting PTP1B, this compound can enhance the phosphorylation of downstream targets, leading to the activation of signaling cascades such as the MEK/Erk and PI3K/Akt pathways. This can result in increased cell proliferation, differentiation, and migration in certain cellular contexts.

Q2: What is a typical starting concentration for this compound in cell culture experiments?

A2: Based on available literature, effective concentrations of this compound in vitro have been reported in the low micromolar range (e.g., 0.5 µM, 1 µM, 2 µM). However, the optimal concentration is highly dependent on the cell line and the specific biological question being investigated. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your system.

Q3: How can I determine the cytotoxic concentration of this compound for my cell line?

A3: To determine the cytotoxic concentration, you should perform a cell viability assay (e.g., MTT, LDH, or Annexin V assay) with a range of this compound concentrations. This will allow you to determine the IC50 (half-maximal inhibitory concentration) value, which represents the concentration at which 50% of the cells are no longer viable. It is advisable to test a broad range of concentrations initially (e.g., 0.1 µM to 100 µM) to identify the toxic threshold.

Q4: What are the potential off-target effects of this compound?

A4: While this compound is described as a selective PTP1B inhibitor, like any small molecule inhibitor, the possibility of off-target effects exists, especially at higher concentrations. It is crucial to include appropriate controls in your experiments, such as a negative control (vehicle-treated cells) and potentially a positive control for cytotoxicity. If unexpected phenotypes are observed, consider using a second, structurally different PTP1B inhibitor to confirm that the observed effects are due to PTP1B inhibition.

Q5: How does PTP1B inhibition lead to cytotoxicity?

A5: The role of PTP1B in cell survival is complex and context-dependent. In some cancer cells, PTP1B can act as a tumor suppressor by promoting apoptosis.[2][3] For instance, it can potentiate ER stress signaling and dephosphorylate STAT3 during TRAIL-induced apoptosis.[2] In other contexts, PTP1B can promote cell survival and proliferation.[4] Therefore, inhibition of PTP1B with this compound could either promote or inhibit cell viability depending on the specific signaling network of the cell line being studied. In some breast epithelial cells, PTP1B inhibition has been shown to reduce cell division.[5]

Quantitative Data Summary

Due to the cell-type specific nature of cytotoxicity, a universally applicable table of cytotoxic concentrations for this compound is not available. Researchers must empirically determine the optimal, non-toxic concentration range for their specific cell line. The following table provides an example of how to structure the data from a dose-response experiment.

Cell LineThis compound Concentration (µM)Cell Viability (%)Standard Deviation
Example Cell Line A 0 (Vehicle)100± 5.2
0.198.5± 4.8
195.2± 6.1
1075.3± 7.3
5048.9± 5.9
10022.1± 4.5

Experimental Protocols

MTT Assay for Cell Viability

This protocol provides a method to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells of interest

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • Cells of interest

  • This compound

  • 96-well cell culture plates

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound and a vehicle control for the desired time period.

  • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the controls.

Annexin V Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

  • Cells of interest

  • This compound

  • Annexin V-FITC (or other fluorochrome) apoptosis detection kit

  • Propidium Iodide (PI) or other viability dye

  • Flow cytometer

Procedure:

  • Seed cells in appropriate culture vessels and treat with this compound at various concentrations for the desired duration.

  • Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit's instructions.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

  • Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the PTP1B signaling pathway, a general experimental workflow for determining optimal this compound concentration, and a troubleshooting decision tree.

PTP1B_Signaling_Pathway TCS401 This compound PTP1B PTP1B TCS401->PTP1B Inhibits InsulinReceptor Insulin Receptor (IR) Leptin Receptor (LR) PTP1B->InsulinReceptor Dephosphorylates IRS IRS-1/2 PTP1B->IRS Dephosphorylates JAK2 JAK2 PTP1B->JAK2 Dephosphorylates STAT3 STAT3 PTP1B->STAT3 Dephosphorylates Src Src PTP1B->Src Activates Apoptosis Apoptosis PTP1B->Apoptosis Promotes (Context-dependent) InsulinReceptor->IRS PI3K PI3K IRS->PI3K JAK2->STAT3 Akt Akt PI3K->Akt CellProliferation Cell Proliferation Survival Akt->CellProliferation MEK MEK Erk Erk MEK->Erk Erk->CellProliferation STAT3->CellProliferation Src->MEK

Caption: PTP1B signaling pathways modulated by this compound.

Experimental_Workflow Start Start: Determine Optimal This compound Concentration DoseResponse Perform Dose-Response Experiment (e.g., 0.1 µM to 100 µM) Start->DoseResponse CytotoxicityAssay Assess Cell Viability (MTT, LDH, or Annexin V Assay) DoseResponse->CytotoxicityAssay AnalyzeData Analyze Data and Determine IC50 CytotoxicityAssay->AnalyzeData SelectConcentration Select Non-Toxic Concentration Range for Efficacy Studies AnalyzeData->SelectConcentration EfficacyStudies Proceed with Efficacy Studies SelectConcentration->EfficacyStudies End End EfficacyStudies->End

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Logic Start High Cytotoxicity Observed? CheckSolvent Solvent Concentration > 0.1%? Start->CheckSolvent Yes Proceed Proceed with Experiment Start->Proceed No LowerSolvent Lower Solvent Concentration CheckSolvent->LowerSolvent Yes CheckPrecipitate Compound Precipitate Visible? CheckSolvent->CheckPrecipitate No LowerSolvent->CheckPrecipitate FreshStock Prepare Fresh Stock Solution CheckPrecipitate->FreshStock Yes LowerConcentration Perform Dose-Response with Lower Concentrations CheckPrecipitate->LowerConcentration No FreshStock->LowerConcentration

Caption: Troubleshooting decision tree for unexpected cytotoxicity.

References

TCS 401 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with TCS 401.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B)[1]. PTP1B is a key negative regulator of the insulin signaling pathway; its inhibition by this compound can enhance insulin sensitivity.

Q2: What are the physical and chemical properties of this compound?

This compound is a white to beige powder. Its molecular formula is C₁₀H₁₀N₂O₅S·HCl, with a molecular weight of 306.72 g/mol .

Q3: What is the recommended storage procedure for this compound?

For long-term storage, this compound powder should be stored at -20°C for up to 3 years[1]. Alternatively, storage at 2-8°C is also suggested. It is important to note that solutions of this compound are unstable and should be prepared fresh for each experiment[1].

Q4: In which solvents is this compound soluble?

The solubility of this compound can vary depending on the solvent and conditions. Published data indicates solubility in the following:

  • Soluble to 20 mM in 100mM NaOH.

  • Soluble to 2 mg/mL in 0.1 M NaOH with warming.

  • Soluble in DMSO[2].

  • A solubility of less than 1 mg/mL is considered slightly soluble or insoluble for in vitro purposes[3].

Troubleshooting Guide: Precipitation in Cell Culture Media

Precipitation of a compound in cell culture media can significantly impact experimental results by altering the effective concentration and potentially introducing cytotoxic effects. This guide addresses common issues and solutions related to this compound precipitation.

Q1: I observed a precipitate in my cell culture media after adding this compound. What are the potential causes?

The formation of a precipitate after the addition of this compound can be attributed to several factors:

  • Low Solubility: The concentration of this compound may have exceeded its solubility limit in your specific cell culture medium.

  • Solvent Shock: The solvent used to dissolve this compound (e.g., DMSO) may cause the compound to precipitate when introduced to the aqueous environment of the cell culture media.

  • Media Composition: Components within the media, such as salts (e.g., calcium, magnesium, phosphate) and proteins (if using serum), can interact with this compound, leading to precipitation[4][5].

  • pH and Temperature: The pH of the cell culture medium and temperature fluctuations can affect the stability and solubility of this compound[4]. Repeated freeze-thaw cycles of stock solutions should be avoided[4].

  • Evaporation: Increased concentration of media components due to evaporation can also lead to precipitation[4][6].

Q2: How can I troubleshoot and prevent this compound precipitation?

The following workflow can help identify and resolve precipitation issues.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 A Precipitation Observed B Verify Stock Solution A->B C Is stock clear? B->C C->B No, remake stock D Optimize Dilution Protocol C->D Yes E Pre-warm media Add dropwise while vortexing D->E F Test Lower Concentrations E->F G Perform solubility assay in your specific media F->G H Consider Media Modifications G->H I Serum-free vs. serum-containing Test alternative media formulations H->I J Problem Resolved I->J

Figure 1. Troubleshooting workflow for this compound precipitation.

Q3: What is the solubility of this compound in different solvents?

The reported solubility of this compound varies. It is crucial to prepare a high-concentration stock solution in an appropriate solvent before diluting it into the cell culture medium.

SolventConcentrationNotesReference
100 mM NaOH20 mM-
0.1 M NaOH2 mg/mLRequires warming
0.1 M NaOH6.67 mg/mLRequires sonication and pH adjustment to 9[7]
DMSOSolubleSpecific concentration not always provided[2]

Q4: How do I perform a solubility test for this compound in my specific cell culture medium?

A solubility test can help determine the maximum concentration of this compound that can be used in your experiments without precipitation.

Experimental Protocol: this compound Solubility Assay in Cell Culture Media

Objective: To determine the practical solubility limit of this compound in a specific cell culture medium.

Materials:

  • This compound powder

  • Appropriate solvent for stock solution (e.g., DMSO, 0.1 M NaOH)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Microscope

Methodology:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in the chosen solvent to create a high-concentration stock (e.g., 10 mM in DMSO).

    • Ensure the stock solution is completely dissolved and clear. If necessary, gentle warming or sonication can be applied, following manufacturer guidelines.

  • Serial Dilutions:

    • Label a series of sterile microcentrifuge tubes.

    • Add 1 mL of pre-warmed cell culture medium to each tube.

    • Create a dilution series of the this compound stock solution in the medium to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).

    • To minimize "solvent shock," add the stock solution dropwise to the medium while gently vortexing.

  • Incubation and Observation:

    • Incubate the tubes under standard cell culture conditions (37°C, 5% CO₂) for a duration relevant to your experiment (e.g., 2 hours, 24 hours).

    • After incubation, visually inspect each tube for any signs of precipitation (cloudiness, visible particles).

    • For a more sensitive assessment, transfer a small aliquot from each tube to a microscope slide and examine for crystalline structures.

  • Determine Solubility Limit:

    • The highest concentration that remains clear and free of precipitate is considered the practical solubility limit for this compound in your specific medium under your experimental conditions.

Signaling Pathway

This compound is a selective inhibitor of PTP1B, which plays a crucial role in regulating insulin signaling. It can also influence other pathways such as the MEK/Erk and PI3K/Akt pathways[7].

G Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR (Active) IR->pIR Phosphorylation IRS IRS pIR->IRS Activates pIRS p-IRS IRS->pIRS Phosphorylation PI3K PI3K/Akt Pathway pIRS->PI3K MEK MEK/Erk Pathway pIRS->MEK Response Cellular Responses (e.g., Glucose Uptake) PI3K->Response MEK->Response PTP1B PTP1B PTP1B->pIR Dephosphorylates (Inactivates) TCS401 This compound TCS401->PTP1B Inhibits

References

Technical Support Center: TCS 401 In Vitro Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the selective protein-tyrosine phosphatase 1B (PTP1B) inhibitor, TCS 401, in in vitro experiments. A key focus is addressing the potential impact of serum on its activity.

Troubleshooting Guide

Encountering unexpected results in your in vitro assays with this compound? This guide provides insights into common problems and potential solutions, particularly when serum is a component of your experimental setup.

Problem Potential Cause Recommended Solution
Reduced this compound Potency (Higher IC50) Serum Protein Binding: Components of serum, primarily albumin, can bind to small molecule inhibitors like this compound, reducing its effective (free) concentration available to inhibit PTP1B.1. Reduce or Eliminate Serum: If your experimental design allows, conduct the assay in serum-free media. 2. Heat-Inactivate Serum: This can denature some proteins, potentially reducing binding, though it may not eliminate it entirely. 3. Quantify the Effect: Perform a dose-response curve with varying concentrations of serum to understand the magnitude of the impact on this compound's IC50. 4. Use Purified Components: Consider using a purified recombinant PTP1B enzyme and a specific substrate in a buffer system without serum.
High Background Signal Substrate Contamination: The substrate used in the phosphatase assay may have free phosphate contamination.[1] Reagent Contamination: Buffers or other reagents may be contaminated with phosphatases or phosphate.1. Run Controls: Always include a "no enzyme" control and a "fully inhibited" control (e.g., using a broad-spectrum phosphatase inhibitor like sodium orthovanadate) to check for substrate auto-hydrolysis or contamination.[1] 2. Use High-Purity Reagents: Ensure all buffers and substrates are of high quality and freshly prepared.
Inconsistent or Non-Reproducible Results Compound Instability: this compound solutions may not be stable over long periods. Pipetting Errors: Inaccurate dispensing of the inhibitor, enzyme, or substrate can lead to variability. Assay Conditions: Fluctuations in temperature or incubation time can affect enzyme kinetics.1. Prepare Fresh Solutions: Prepare this compound working solutions fresh for each experiment from a frozen stock.[2] 2. Calibrate Pipettes: Regularly check and calibrate your pipettes. 3. Standardize Protocol: Ensure consistent incubation times and temperatures for all experiments. Use a temperature-controlled plate reader if possible.
No Inhibition Observed Incorrect Inhibitor Concentration: The concentrations of this compound used may be too low to see an effect, especially in the presence of high serum concentrations. Inactive Compound: The this compound stock may have degraded.1. Increase Concentration Range: Test a wider and higher range of this compound concentrations. 2. Verify Stock Solution: Test the activity of your this compound stock in a well-characterized, serum-free assay system.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of protein-tyrosine phosphatase 1B (PTP1B).[3][4] PTP1B is a key negative regulator of the insulin and leptin signaling pathways.[5] By inhibiting PTP1B, this compound can enhance the phosphorylation of downstream targets, such as the insulin receptor, thereby promoting signaling through pathways like the Akt and ERK pathways.

Q2: How does serum affect the in vitro activity of this compound?

A2: Serum contains a high concentration of proteins, most notably albumin, which can bind to small molecules like this compound. This binding sequesters the inhibitor, reducing the free concentration available to interact with its target, PTP1B. This can lead to a rightward shift in the dose-response curve, meaning a higher concentration of this compound is required to achieve the same level of inhibition as in a serum-free environment.

Q3: My IC50 for this compound is higher than what is reported in the literature. Why could this be?

A3: A higher-than-expected IC50 can be due to several factors. The most common in cell-based assays is the presence of serum in the culture medium, as explained above. Other factors include the specific substrate and its concentration used in the assay, the concentration of PTP1B, and the overall assay conditions (e.g., buffer composition, pH, temperature).

Q4: What are the key signaling pathways affected by this compound?

A4: By inhibiting PTP1B, this compound primarily impacts the insulin signaling pathway. PTP1B dephosphorylates the activated insulin receptor and its substrates (like IRS-1), thus dampening the signal.[6][7] Inhibition of PTP1B by this compound leads to sustained phosphorylation and activation of downstream signaling cascades, including the PI3K/Akt and Ras/MAPK pathways.[5]

Data Presentation

The following table provides a hypothetical, yet representative, example of how the IC50 of this compound against PTP1B can be affected by the presence of different concentrations of fetal bovine serum (FBS) in an in vitro enzymatic assay.

FBS Concentration (%) This compound IC50 (µM) Fold Shift in IC50 (vs. 0% FBS)
00.351.0
2.51.23.4
5.02.88.0
10.06.518.6

Note: These are example data and actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: In Vitro PTP1B Enzymatic Assay to Determine this compound IC50

This protocol describes a colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate for purified recombinant PTP1B.[8]

Materials:

  • Recombinant human PTP1B

  • This compound

  • p-Nitrophenyl phosphate (pNPP)

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20, pH 7.2

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add 10 µL of each this compound dilution. Include a vehicle control (e.g., DMSO).

  • Add 70 µL of assay buffer to all wells.

  • Add 10 µL of a PTP1B enzyme solution (e.g., 25 ng/µL) to all wells except for a "no enzyme" control.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of pNPP substrate (e.g., 50 mM).

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 1 M NaOH.

  • Read the absorbance at 405 nm using a microplate reader.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Assessing the Impact of Serum on this compound Activity

This protocol is an adaptation of the one above to quantify the effect of serum.

Procedure:

  • Prepare assay buffers containing different concentrations of heat-inactivated fetal bovine serum (e.g., 0%, 2.5%, 5%, 10%).

  • For each serum concentration, perform the PTP1B enzymatic assay as described in Protocol 1, using the corresponding serum-containing buffer for all dilutions and reactions.

  • Determine the IC50 of this compound for each serum concentration.

  • Calculate the fold shift in IC50 relative to the 0% serum condition to quantify the impact of serum protein binding.

Visualizations

PTP1B_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor (IR) Insulin->Insulin_Receptor Binds IRS1 IRS-1 Insulin_Receptor->IRS1 Phosphorylates (Activates) PTP1B PTP1B PTP1B->Insulin_Receptor Dephosphorylates (Inhibits) PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation (Glucose Uptake) Akt->GLUT4 Promotes TCS401 This compound TCS401->PTP1B Inhibits

Caption: PTP1B's role in the insulin signaling pathway and the inhibitory action of this compound.

Serum_Impact_Workflow Start Start: Prepare Reagents Prepare_Serum_Buffers Prepare Buffers with Varying Serum % (0-10%) Start->Prepare_Serum_Buffers Serial_Dilution Create this compound Serial Dilutions in each Serum Buffer Prepare_Serum_Buffers->Serial_Dilution Run_Assay Perform PTP1B Enzymatic Assay (pNPP Substrate) Serial_Dilution->Run_Assay Measure_Absorbance Read Absorbance at 405 nm Run_Assay->Measure_Absorbance Calculate_IC50 Calculate IC50 for each Serum Concentration Measure_Absorbance->Calculate_IC50 Analyze_Data Analyze Data: Compare IC50s & Calculate Fold Shift Calculate_IC50->Analyze_Data Conclusion Conclusion: Quantify Serum Impact Analyze_Data->Conclusion

Caption: Experimental workflow to determine the impact of serum on this compound activity.

References

TCS 401 degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of TCS 401, focusing on troubleshooting and preventing its degradation during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1][2] PTP1B is a key negative regulator in several signaling pathways, including the insulin and leptin signaling pathways.[3] By inhibiting PTP1B, this compound can enhance these signaling pathways, making it a valuable tool for research in areas such as diabetes, obesity, and cancer.[3]

Q2: What are the likely causes of this compound degradation in experimental settings?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure as a thienopyridine derivative, degradation is likely to occur through oxidation.[4][5] Thienopyridine compounds can undergo N-hydroxylation and oxidation of the thiophene ring.[4][5] Additionally, as a carboxylic acid-containing heterocyclic compound, it may be susceptible to decarboxylation under certain conditions.[6] It is also incompatible with strong acids, alkalis, and strong oxidizing/reducing agents.[7]

Q3: What are the recommended storage conditions for this compound powder and stock solutions?

Proper storage is crucial to maintain the stability and efficacy of this compound. Recommendations vary slightly between suppliers, but the general consensus is to store the solid powder desiccated at low temperatures. Solutions of this compound are known to be unstable and should be prepared fresh whenever possible.[1] For short-term storage of stock solutions, aliquoting and freezing is recommended.

Q4: How should I prepare a stock solution of this compound?

It is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).[3][8] To aid dissolution, techniques such as vortexing or ultrasonication can be used.[1][8] For cellular assays, ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q5: Are there any known degradation products of this compound that could interfere with my experiments?

Specific degradation products of this compound have not been detailed in the available literature. However, degradation of similar thienopyridine compounds can result in oxidized and halogenated derivatives.[4][5] It is plausible that such degradation products could have altered biological activity or interfere with analytical measurements. To minimize the impact of potential degradation products, it is imperative to follow best practices for handling and storage, and to use freshly prepared solutions for all experiments.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationAdditional Notes
Solid Powder -20°CUp to 3 yearsStore in a desiccated environment.[1][8]
Stock Solution in Solvent -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Use tightly sealed vials and protect from moisture.[2][7]
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Use tightly sealed vials and protect from moisture.[2][7][9]

Troubleshooting Guides

Table 2: Troubleshooting Common Issues in this compound Experiments

IssuePotential CauseRecommended Solution
Low or no inhibitory effect observed Degraded this compound: The compound may have degraded due to improper storage or handling.Prepare a fresh stock solution of this compound from the solid powder. Ensure proper storage of both the powder and the new stock solution.
Incorrect concentration: Calculation error or inaccurate weighing of the compound.Double-check all calculations and ensure the balance is properly calibrated. Perform a concentration-response experiment to verify the IC50.
Low protein expression: The target protein (PTP1B) may not be sufficiently expressed in the chosen cell line or tissue.Confirm PTP1B expression levels using techniques like Western blotting or qPCR. Use a positive control cell line or tissue known to express PTP1B.[10]
Inconsistent results between experiments Variability in solution preparation: Inconsistent preparation of this compound solutions can lead to variations in the effective concentration.Standardize the protocol for preparing this compound solutions. Use the same batch of solvent and ensure complete dissolution.
Freeze-thaw cycles: Repeatedly freezing and thawing the stock solution can lead to degradation.Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[3][11]
Contamination of reagents: Solvents or buffers may be contaminated.Use fresh, high-quality solvents and buffers for all experiments. Check for signs of contamination in stored reagents.[3]
High background or off-target effects High concentration of this compound: Using concentrations well above the IC50 can lead to non-specific effects.Perform a dose-response curve to determine the optimal concentration range. Use the lowest effective concentration.[12]
Solvent toxicity: The solvent (e.g., DMSO) may be causing cellular stress or toxicity at the concentration used.Ensure the final solvent concentration in the experimental medium is below the toxic threshold for your cell type (typically <0.5% for DMSO).[11]
Precipitation of the compound in aqueous media Low aqueous solubility: this compound has limited solubility in aqueous buffers.Prepare the final working solution by diluting the stock solution into the pre-warmed aqueous buffer with vigorous mixing. Visually inspect for any precipitation.[3]

Mandatory Visualization

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane InsulinReceptor Insulin Receptor (IR) IRS Insulin Receptor Substrate (IRS) InsulinReceptor->IRS Phosphorylates (pY) PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt Activates Insulin Insulin Insulin->InsulinReceptor Binds PTP1B PTP1B PTP1B->InsulinReceptor Dephosphorylates PTP1B->IRS Dephosphorylates TCS401 This compound TCS401->PTP1B Inhibits GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake

Caption: PTP1B signaling pathway and the inhibitory action of this compound.

PTP1B_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ReagentPrep Prepare Assay Buffer, PTP1B Enzyme, pNPP Substrate, and this compound dilutions Incubate Pre-incubate PTP1B with This compound or vehicle (control) ReagentPrep->Incubate AddSubstrate Initiate reaction by adding pNPP substrate Incubate->AddSubstrate Reaction Incubate at 37°C for a defined time AddSubstrate->Reaction StopReaction Stop reaction (e.g., with NaOH) Reaction->StopReaction Measure Measure absorbance at 405 nm StopReaction->Measure Calculate Calculate % inhibition and determine IC50 Measure->Calculate

Caption: Experimental workflow for a PTP1B enzymatic inhibition assay.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent Results Start Inconsistent Results? CheckSolution Was a fresh stock solution used? Start->CheckSolution Sol_Yes Yes CheckSolution->Sol_Yes Sol_No No CheckSolution->Sol_No CheckAliquots Were single-use aliquots used? Ali_Yes Yes CheckAliquots->Ali_Yes Ali_No No CheckAliquots->Ali_No CheckControls Did positive/negative controls work? Ctrl_Yes Yes CheckControls->Ctrl_Yes Ctrl_No No CheckControls->Ctrl_No Sol_Yes->CheckAliquots Action_NewSol Prepare fresh stock solution Sol_No->Action_NewSol Ali_Yes->CheckControls Action_Aliquot Aliquot stock to avoid freeze-thaw Ali_No->Action_Aliquot Problem_Compound Issue likely with compound stability Ctrl_Yes->Problem_Compound Action_CheckReagents Check other reagents (buffers, enzyme, etc.) Ctrl_No->Action_CheckReagents Problem_Assay Issue likely with assay components Action_CheckReagents->Problem_Assay

Caption: Logical workflow for troubleshooting inconsistent experimental results.

Experimental Protocols

Protocol 1: In Vitro PTP1B Enzymatic Assay using pNPP

This protocol is for determining the inhibitory activity of this compound on recombinant human PTP1B using the chromogenic substrate p-nitrophenyl phosphate (pNPP).[1][2][7][8]

Materials:

  • Recombinant human PTP1B enzyme

  • This compound

  • p-Nitrophenyl phosphate (pNPP)

  • Assay Buffer: 50 mM HEPES (or citrate/Tris-HCl), pH 7.0-7.5, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT

  • Stop Solution: 0.2 N NaOH or 0.1 M KOH

  • DMSO (anhydrous)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. This will be your stock solution.

  • Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations for the assay. Also, prepare a vehicle control (DMSO in assay buffer).

  • Enzyme Preparation: Dilute the PTP1B enzyme in the assay buffer to the desired working concentration (e.g., 0.05-0.5 µg/mL).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • 20 µL of diluted this compound or vehicle control.

    • 60 µL of assay buffer.

    • 20 µL of diluted PTP1B enzyme solution.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare the pNPP substrate solution in the assay buffer (e.g., 10 mM). To initiate the enzymatic reaction, add 100 µL of the pNPP solution to each well.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction: Stop the reaction by adding 50 µL of the stop solution to each well. The solution should turn yellow in the presence of p-nitrophenol.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Protocol 2: Cell-Based Assay for PTP1B Inhibition (Example: MTT Proliferation Assay)

This protocol provides a general framework for assessing the effect of this compound on cell proliferation, which can be an indirect measure of its activity in a cellular context.[2]

Materials:

  • Cell line of interest (e.g., a cell line where PTP1B inhibition is expected to affect proliferation)

  • Complete cell culture medium

  • Serum-free or low-serum medium

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490-570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Serum Starvation (Optional): To synchronize the cells, replace the complete medium with 100 µL of serum-free or low-serum medium and incubate for 12-24 hours.

  • Treatment with this compound:

    • Prepare fresh working solutions of this compound by diluting the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 490-570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Plot the cell viability against the this compound concentration to determine its effect on cell proliferation.

References

unexpected results with TCS 401 what to check

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address unexpected results when working with TCS 401, a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B).[1][2][3][4] PTP1B is a key negative regulator of insulin and leptin signaling pathways. By inhibiting PTP1B, this compound can enhance these signaling cascades.

Q2: What are the expected effects of this compound in cell-based assays?

In certain cell types, such as retinal pigment epithelial (RPE) cells, this compound has been shown to promote cell proliferation and migration.[2][3] It can also lead to the activation of downstream signaling pathways, including the MEK/Erk and PI3K/Akt pathways.[2][3]

Q3: What is the recommended solvent and storage for this compound?

This compound is soluble in 100mM NaOH (up to 20 mM) and DMSO (up to 11 mg/mL or 35.86 mM).[3] For dissolving in DMSO, sonication is recommended.[3] For long-term storage, the powdered form should be kept at -20°C for up to 3 years.[3] Once dissolved in a solvent, it should be stored at -80°C for up to one year.[3] It is important to note that solutions of this compound may be unstable, and preparing fresh solutions is recommended.[1]

Troubleshooting Guide

Unexpected Result Potential Cause Recommended Action to Check
No observable effect of this compound Compound Inactivity: The compound may have degraded due to improper storage or handling. Solutions of this compound can be unstable.[1]- Prepare fresh solutions of this compound for each experiment.[1]- Ensure the powdered compound has been stored correctly at -20°C.[3]
Incorrect Concentration: The concentration of this compound may be too low to elicit a response in your specific experimental model.- Perform a dose-response experiment to determine the optimal concentration. Concentrations between 0.5 µM and 2 µM have been reported to be effective in some cell lines.[2]
Poor Solubility: The compound may not be fully dissolved, leading to a lower effective concentration.- Ensure complete dissolution in the appropriate solvent. Sonication is recommended when using DMSO.[3]
Cell Toxicity Observed High Concentration: The concentration of this compound may be too high for your cell type, leading to cytotoxic effects.- Lower the concentration of this compound used in your experiments.- Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic threshold in your model.
Solvent Toxicity: The solvent (e.g., DMSO) may be causing toxicity at the concentration used.- Include a vehicle control (solvent only) in your experiments to assess the effect of the solvent on cell viability.
Off-Target Effects Lack of Specificity at High Concentrations: While this compound is a selective inhibitor of PTP1B, at higher concentrations, it may inhibit other protein tyrosine phosphatases.- Refer to the selectivity profile of this compound to understand its activity against other phosphatases.[4]- Use the lowest effective concentration of this compound to minimize off-target effects.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against various protein tyrosine phosphatases, providing insight into its selectivity.

Phosphatase Ki (µM)
PTP1B0.29
CD45 D1D259
PTPβ560
PTPε D11100
SHP-1> 2000
PTPα D1> 2000
LAR D1D2> 2000

Data sourced from R&D Systems and APExBIO product information.[4]

Experimental Protocols

General Protocol for Cell-Based Assays

This protocol is a general guideline and should be optimized for your specific cell type and experimental question.

  • Cell Seeding: Plate cells in a suitable culture vessel and allow them to adhere and grow for 24 hours.

  • Starvation (Optional): For studies involving growth factor signaling, it may be necessary to serum-starve the cells for 12-24 hours to reduce basal signaling.

  • This compound Treatment: Prepare fresh dilutions of this compound in your cell culture medium. Remove the old medium from the cells and add the medium containing the desired concentration of this compound. A vehicle control (medium with the same concentration of solvent, e.g., DMSO) should be included.

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours).

  • Downstream Analysis: Following incubation, cells can be harvested for various analyses, such as:

    • Western Blotting: To assess the phosphorylation status of proteins in relevant signaling pathways (e.g., Akt, Erk).

    • Cell Proliferation Assays (e.g., MTT): To measure the effect on cell growth.[2]

    • Migration Assays: To evaluate the impact on cell motility.

Visualizations

TCS401_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt Pathway cluster_mek MEK/Erk Pathway Receptor Receptor Tyrosine Kinase PTP1B PTP1B Receptor->PTP1B Dephosphorylation PI3K PI3K Receptor->PI3K MEK MEK Receptor->MEK TCS401 This compound TCS401->PTP1B Inhibition Akt Akt PI3K->Akt Cell_Response Cellular Responses (Proliferation, Migration) Akt->Cell_Response Erk Erk MEK->Erk Erk->Cell_Response

Caption: Signaling pathway affected by this compound.

Troubleshooting_Workflow Start Unexpected Result with this compound Check_Storage Check Compound Storage (-20°C for powder) Start->Check_Storage Prep_Fresh Prepare Fresh Solution Check_Storage->Prep_Fresh OK Outcome Interpret Results Check_Storage->Outcome Improper Storage Check_Solubility Verify Complete Dissolution (Sonication for DMSO) Prep_Fresh->Check_Solubility Dose_Response Perform Dose-Response Experiment Check_Solubility->Dose_Response OK Check_Solubility->Outcome Incomplete Dissolution Vehicle_Control Include Vehicle Control Dose_Response->Vehicle_Control Viability_Assay Assess Cell Viability Vehicle_Control->Viability_Assay Review_Selectivity Review Selectivity Profile Viability_Assay->Review_Selectivity Review_Selectivity->Outcome

Caption: Troubleshooting workflow for this compound experiments.

References

Validation & Comparative

Validating PTP1B Inhibition: A Comparative Guide to TCS 401

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in insulin and leptin signaling pathways, making it a promising therapeutic target for type 2 diabetes, obesity, and certain cancers. Validating the efficacy and specificity of PTP1B inhibitors is a crucial step in the drug discovery pipeline. This guide provides a comprehensive overview of how to validate the inhibition of PTP1B by TCS 401, a selective inhibitor, and compares its performance with other known inhibitors, Ertiprotafib and Trodusquemine.

Data Presentation: Comparative Inhibitor Performance

The following tables summarize the quantitative data for this compound and its alternatives based on biochemical assays.

InhibitorPTP1B Ki (µM)PTP1B IC50 (µM)Mechanism of Action
This compound 0.29 [1]Not explicitly foundCompetitive
ErtiprotafibNot explicitly found1.6 - 29 (assay dependent)Not explicitly found
TrodusquemineNot explicitly found~1[2]Non-competitive, allosteric[2]

Table 1: Comparison of in vitro inhibition of PTP1B. This table highlights the inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) of this compound, Ertiprotafib, and Trodusquemine against PTP1B.

InhibitorSelectivity over other PTPs
This compound Highly selective for PTP1B. Ki values for other phosphatases such as CD45, PTPβ, PTPε, SHP-1, PTPα, and LAR are significantly higher (59 µM to >2000 µM)[1].
ErtiprotafibInformation not available in the provided search results.
TrodusquemineExhibits some selectivity for PTP1B over its closest homolog, TCPTP.

Table 2: Selectivity profile of PTP1B inhibitors. This table outlines the selectivity of the inhibitors against other protein tyrosine phosphatases.

Mandatory Visualization

PTP1B Signaling Pathway

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR p-IR IR->pIR autophosphorylation pIR->IR dephosphorylates IRS IRS pIR->IRS phosphorylates pIRS p-IRS IRS->pIRS pIRS->IRS PI3K PI3K pIRS->PI3K activates Akt Akt PI3K->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 Metabolic_Effects Metabolic Effects GLUT4->Metabolic_Effects Leptin Leptin Leptin_R Leptin Receptor Leptin->Leptin_R binds JAK2 JAK2 Leptin_R->JAK2 activates pJAK2 p-JAK2 JAK2->pJAK2 pJAK2->JAK2 STAT3 STAT3 pJAK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Gene Expression pSTAT3->Gene_Expression PTP1B PTP1B TCS401 This compound TCS401->PTP1B inhibits Experimental_Workflow cluster_invitro In Vitro Validation cluster_incell Cell-Based Validation cluster_invivo In Vivo Validation biochemical Biochemical Assays (pNPP or fluorescent substrate) ic50 Determine IC50 of this compound biochemical->ic50 kinetics Michaelis-Menten Kinetics ic50->kinetics selectivity Selectivity Profiling (against other PTPs) kinetics->selectivity cell_lines Select Cell Line (e.g., HepG2, C2C12, RPE) treatment Treat cells with this compound cell_lines->treatment western_blot Western Blot for p-IR, p-Akt, p-Erk treatment->western_blot proliferation Cell Proliferation Assay (e.g., MTT) treatment->proliferation animal_model Select Animal Model (e.g., STZ-induced diabetic mice, diet-induced obese mice) dosing Administer this compound animal_model->dosing glucose_tolerance Glucose Tolerance Test dosing->glucose_tolerance insulin_tolerance Insulin Tolerance Test dosing->insulin_tolerance tissue_analysis Tissue Analysis (Western Blot) dosing->tissue_analysis Inhibitor_Comparison TCS401 This compound Mechanism: Competitive Selectivity: High Cell Permeable: Likely Ertiprotafib Ertiprotafib Mechanism: Not specified Selectivity: Unknown Clinical Trials: Yes Trodusquemine Trodusquemine Mechanism: Allosteric Selectivity: Moderate Clinical Trials: Yes PTP1B_Target PTP1B Target PTP1B_Target->TCS401 PTP1B_Target->Ertiprotafib PTP1B_Target->Trodusquemine

References

A Comparative Analysis of PTP1B Inhibitors: TCS401 vs. Berberine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target for a range of human diseases, most notably type 2 diabetes, obesity, and certain cancers.[1][2][3] As a key negative regulator of the insulin and leptin signaling pathways, its inhibition is a promising strategy for enhancing insulin sensitivity and managing metabolic disorders.[2][4][5][6] This guide provides an objective comparison of two prominent PTP1B inhibitors, TCS401 and Berberine (BBR), supported by experimental data and detailed methodologies.

Over the past two decades, numerous PTP1B inhibitors have been identified from both natural sources and synthetic development.[2][5] While several candidates have entered clinical trials, challenges related to selectivity and bioavailability have hindered their progression.[7][8][9] This document focuses on a preclinical compound, TCS401, and a natural alkaloid, Berberine, to illustrate key comparative metrics for researchers in this field.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for TCS401 and Berberine as PTP1B inhibitors, based on available in vitro data.

ParameterTCS401Berberine (BBR)
Inhibitor Type Competitive[10][11]Competitive[12][13][14]
Ki Value (PTP1B) 0.29 µM (290 nM)[15][16][17]91.3 nM[13][14]
IC50 Value (PTP1B) Not explicitly stated in provided results156.9 nM[12]
Selectivity Profile Highly selective for PTP1B. Ki values for other phosphatases are significantly higher: CD45 (59 µM), PTPβ (560 µM), PTPε D1 (1100 µM), SHP-1 (>2000 µM), PTPα D1 (>2000 µM), LAR D1D2 (>2000 µM).[15][17]Data on selectivity against a broad panel of other phosphatases is not as readily available in the provided search results.

Signaling Pathways and Mechanism of Action

PTP1B primarily exerts its effects by dephosphorylating key proteins in the insulin and leptin signaling cascades. Both TCS401 and Berberine act as competitive inhibitors, binding to the active site of PTP1B and preventing it from dephosphorylating its natural substrates.

Insulin Signaling Pathway

Insulin signaling is crucial for regulating glucose homeostasis. PTP1B negatively regulates this pathway by dephosphorylating the activated Insulin Receptor (IR) and Insulin Receptor Substrate 1 (IRS-1).[3][4][6][18] Inhibition of PTP1B by compounds like TCS401 or Berberine prevents this dephosphorylation, leading to prolonged activation of downstream signaling molecules such as PI3K and Akt, which ultimately promotes glucose uptake and utilization.[3][4][19]

Insulin_Signaling cluster_membrane Cell Membrane IR Insulin Receptor (IR) IRS1 IRS-1 IR->IRS1 phosphorylates (pY) Insulin Insulin Insulin->IR binds PI3K PI3K IRS1->PI3K activates Akt Akt PI3K->Akt activates GLUT4 GLUT4 Translocation (Glucose Uptake) Akt->GLUT4 PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS1 dephosphorylates Inhibitors TCS401 / BBR Inhibitors->PTP1B inhibits

PTP1B Inhibition in the Insulin Signaling Pathway.
Leptin Signaling Pathway

Leptin, a hormone regulating appetite and energy expenditure, signals through the leptin receptor (LR). This activation leads to the phosphorylation of Janus kinase 2 (JAK2). PTP1B also negatively regulates this pathway by dephosphorylating JAK2.[4] By inhibiting PTP1B, TCS401 and Berberine can enhance leptin sensitivity.

Leptin_Signaling cluster_membrane Cell Membrane LR Leptin Receptor (LR) JAK2 JAK2 LR->JAK2 phosphorylates (pY) Leptin Leptin Leptin->LR binds STAT3 STAT3 JAK2->STAT3 phosphorylates Gene Gene Transcription (Appetite Regulation) STAT3->Gene PTP1B PTP1B PTP1B->JAK2 dephosphorylates Inhibitors TCS401 / BBR Inhibitors->PTP1B inhibits

PTP1B Inhibition in the Leptin Signaling Pathway.

Experimental Protocols & Workflows

The evaluation of PTP1B inhibitors typically involves a combination of in vitro enzymatic assays and cell-based functional assays.

In Vitro PTP1B Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of purified PTP1B enzyme. A common method is a colorimetric assay using a substrate like p-nitrophenyl phosphate (pNPP) or a fluorescent substrate.

Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) of a test compound against PTP1B.

Materials:

  • Recombinant human PTP1B enzyme.

  • Assay Buffer: e.g., Bis-Tris buffer (pH 6.0) containing a reducing agent like Dithiothreitol (DTT) to maintain the catalytic cysteine in its active state.[20]

  • Substrate: p-Nitrophenyl phosphate (pNPP) or a fluorescent phosphopeptide substrate.

  • Test Compounds: TCS401, Berberine, dissolved in DMSO.

  • Positive Control: A known PTP1B inhibitor (e.g., Suramin or Sodium Orthovanadate).

  • 96-well microplate and a microplate reader.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds (TCS401, BBR) in the assay buffer.

  • Pre-incubation: Add the diluted compounds and the PTP1B enzyme to the wells of a microplate. Allow to pre-incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.[21]

  • Reaction Initiation: Initiate the phosphatase reaction by adding the substrate (e.g., pNPP) to each well.

  • Incubation: Incubate the plate for a specific time (e.g., 30-60 minutes) at 37°C. The enzyme will dephosphorylate the substrate.

  • Reaction Termination & Detection: Stop the reaction (e.g., by adding NaOH if using pNPP). Measure the product formation using a microplate reader at the appropriate wavelength (e.g., 405 nm for the p-nitrophenolate product).[22]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[22]

PTP1B_Assay_Workflow A 1. Prepare serial dilutions of TCS401 and BBR B 2. Add PTP1B enzyme and inhibitors to 96-well plate A->B C 3. Pre-incubate at 37°C B->C D 4. Initiate reaction by adding pNPP substrate C->D E 5. Incubate at 37°C for defined reaction time D->E F 6. Stop reaction and measure absorbance at 405 nm E->F G 7. Calculate % Inhibition and determine IC50/Ki values F->G

Workflow for a PTP1B Enzymatic Inhibition Assay.
Cell-Based Glucose Uptake Assay

This assay assesses the functional effect of the PTP1B inhibitors on a key physiological process regulated by insulin signaling.

Objective: To measure the effect of TCS401 and Berberine on glucose uptake in insulin-sensitive cells, such as 3T3-L1 adipocytes or L6 myocytes.[19]

Materials:

  • Differentiated 3T3-L1 adipocytes or L6 myocytes.

  • Cell culture medium and serum-free medium.

  • Test Compounds: TCS401, Berberine.

  • Insulin.

  • Radio-labeled glucose (e.g., 2-deoxy-D-[3H]glucose) or a fluorescent glucose analog.

  • Lysis buffer and scintillation counter or fluorescence plate reader.

Procedure:

  • Cell Culture: Culture and differentiate 3T3-L1 or L6 cells in multi-well plates.

  • Serum Starvation: Before the experiment, starve the cells in a serum-free medium for several hours to establish a basal state.

  • Compound Treatment: Treat the cells with various concentrations of TCS401 or Berberine for a defined period.

  • Insulin Stimulation: Stimulate the cells with a sub-maximal concentration of insulin to activate the insulin signaling pathway. Include non-insulin-stimulated controls.

  • Glucose Uptake: Add the labeled glucose analog to the cells and incubate for a short period (e.g., 10-15 minutes).

  • Washing and Lysis: Stop the uptake by washing the cells with ice-cold buffer. Lyse the cells to release the intracellular contents.

  • Detection: Measure the amount of internalized labeled glucose using a scintillation counter or fluorescence reader.

  • Data Analysis: Quantify the increase in glucose uptake in compound-treated cells compared to the vehicle-treated controls, both in the presence and absence of insulin.

Conclusion

Both TCS401 and Berberine are effective competitive inhibitors of PTP1B. Based on the available Ki values, Berberine (Ki = 91.3 nM) appears to be a more potent inhibitor in vitro compared to TCS401 (Ki = 290 nM).[13][15] A significant advantage of TCS401 is its well-documented high selectivity against other protein tyrosine phosphatases, which is a critical factor in developing a therapeutic agent with minimal off-target effects.[15][17]

While Berberine has shown promise in numerous preclinical studies and is noted for its anti-hyperglycemic effects, its clinical translation can be complicated by factors such as bioavailability and its action on multiple other cellular targets.[9][19] The development of PTP1B inhibitors remains an active area of research. The progression of any inhibitor towards clinical application will depend on a comprehensive evaluation of its potency, selectivity, pharmacokinetic properties, and overall safety profile in in vivo models. The experimental frameworks provided here offer a foundational approach for such comparative evaluations.

References

A Comparative Guide to PTP1B Inhibitors: TCS 401 vs. Ertiprotafib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B): TCS 401 and Ertiprotafib. PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes, obesity, and cancer.[1][2] This document summarizes their performance based on available experimental data, outlines detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Executive Summary

This compound and Ertiprotafib represent two distinct approaches to PTP1B inhibition. This compound is a selective, competitive inhibitor that binds to the active site of PTP1B.[3][4] In contrast, Ertiprotafib is a non-competitive inhibitor with a unique mechanism of action that involves inducing the aggregation of PTP1B.[3][5] While both compounds have been investigated for their therapeutic potential, their biochemical and pharmacological profiles differ significantly. Ertiprotafib, despite reaching Phase II clinical trials, was discontinued due to insufficient efficacy and adverse effects.[5][6] this compound remains a valuable tool for preclinical research due to its selectivity.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and Ertiprotafib based on published studies.

Table 1: Inhibitory Potency against PTP1B

CompoundInhibition Constant (Ki)IC50Mechanism of Action
This compound 0.29 µM[4][][8]Not explicitly found in searchesCompetitive, active-site directed[3]
Ertiprotafib 1.5 µM[9]1.6 - 29 µM (assay dependent)[10][11][12]Non-competitive, induces protein aggregation[3][5]

Table 2: Selectivity and Off-Target Effects

CompoundSelectivity ProfileKnown Off-Target Effects
This compound Highly selective for PTP1B over other phosphatases (Ki in µM): CD45 (59), PTPβ (560), PTPε D1 (1100), SHP-1 (>2000), PTPα D1 (>2000), LAR D1D2 (>2000)[4][][8][13]Not prominently reported in searches.
Ertiprotafib Less selective.Potent inhibitor of IκB kinase β (IKK-β) with an IC50 of 400 nM.[6][10][11] Dual agonist of PPARα and PPARγ with an EC50 of ~1 µM.[10][11]

Experimental Protocols

PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)

This colorimetric assay is a standard method for measuring the activity of PTP1B and the potency of its inhibitors.

Materials:

  • Recombinant human PTP1B enzyme

  • Assay Buffer: 50 mM 3,3-dimethyl glutarate (or 25 mM Tris-HCl), 50 mM NaCl, 1 mM EDTA, pH 7.0 (or 7.5).[14][15]

  • Reducing agent: 1 mM Dithiothreitol (DTT) or 2 mM β-mercaptoethanol.[14][16]

  • Substrate: p-Nitrophenyl phosphate (pNPP).[14][15]

  • Test compounds (this compound, Ertiprotafib) dissolved in DMSO.

  • Stop Solution: 5 M NaOH.[15]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

  • Prepare a reaction mixture in each well of a 96-well plate containing the assay buffer and the desired concentration of the test compound (or DMSO for control).

  • Add the PTP1B enzyme to each well and pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[14]

  • Initiate the enzymatic reaction by adding the pNPP substrate to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).[14][16]

  • Stop the reaction by adding the stop solution (e.g., 5 M NaOH).[15]

  • Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated by comparing the absorbance of the wells with the inhibitor to the control wells (with DMSO). IC50 values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations.

Differential Scanning Fluorimetry (DSF)

DSF is used to assess the thermal stability of a protein in the presence of a ligand.

Materials:

  • Purified PTP1B protein

  • DSF buffer (e.g., 50 mM HEPES, pH 7.3)[17]

  • SYPRO Orange dye (5X)[17]

  • Test compounds (this compound, Ertiprotafib)

  • Real-time PCR instrument

Procedure:

  • Prepare a mixture of PTP1B protein and SYPRO Orange dye in the DSF buffer.

  • Add the test compound at various concentrations to the protein-dye mixture.

  • The samples are heated in a real-time PCR instrument with a temperature gradient.

  • The fluorescence of the SYPRO Orange dye, which binds to unfolded protein, is measured as a function of temperature.

  • The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined. A shift in Tm in the presence of a compound indicates a direct interaction.

In studies, Ertiprotafib was shown to decrease the Tm of PTP1B, indicating destabilization, while this compound had no significant effect on the Tm.[17]

Visualizations

PTP1B Signaling Pathways

PTP1B_Signaling cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor Insulin->IR binds IRS IRS-1/2 IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates AKT Akt PI3K->AKT activates GLUT4 GLUT4 Translocation AKT->GLUT4 PTP1B_I PTP1B PTP1B_I->IR dephosphorylates PTP1B_I->IRS dephosphorylates Leptin Leptin LR Leptin Receptor Leptin->LR binds JAK2 JAK2 LR->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates Gene Gene Transcription STAT3->Gene PTP1B_L PTP1B PTP1B_L->JAK2 dephosphorylates

Caption: PTP1B negatively regulates insulin and leptin signaling.

Experimental Workflow for Inhibitor Characterization

Inhibitor_Workflow cluster_workflow Inhibitor Characterization Workflow A Compound Synthesis/ Procurement B Primary Screening: PTP1B Inhibition Assay (pNPP) A->B C Determine IC50/Ki B->C D Mechanism of Action Studies C->D E Selectivity Profiling C->E F Biophysical Interaction Analysis C->F G Cell-based Assays D->G E->G F->G H In Vivo Studies G->H

Caption: A typical workflow for characterizing PTP1B inhibitors.

Logical Relationship of Inhibitor Properties

Inhibitor_Properties cluster_tcs This compound cluster_erti Ertiprotafib PTP1B_Inhibitor PTP1B Inhibitor Competitive Competitive PTP1B_Inhibitor->Competitive NonCompetitive Non-competitive PTP1B_Inhibitor->NonCompetitive ActiveSite Active Site Binding Competitive->ActiveSite Stable No Protein Destabilization Competitive->Stable Selective Selective ActiveSite->Selective Aggregation Induces Aggregation NonCompetitive->Aggregation OffTarget Off-Target Effects (IKK-β, PPARα/γ) NonCompetitive->OffTarget Destable Protein Destabilization Aggregation->Destable

Caption: Contrasting properties of this compound and Ertiprotafib.

References

A Comparative Guide to the Selectivity of PTP1B Inhibitors: TCS 401 vs. JTT-551

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity profiles of two prominent research compounds, TCS 401 and JTT-551, both of which are inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a significant target in the development of therapeutics for type 2 diabetes and obesity. The following sections detail the selectivity of these compounds against a panel of protein tyrosine phosphatases (PTPs), the experimental methodologies used to determine these activities, and the signaling pathways in which PTP1B plays a crucial role.

Data Presentation: Quantitative Selectivity Analysis

The inhibitory activity of this compound and JTT-551 against PTP1B and other related phosphatases is summarized below. The data is presented as the inhibition constant (Ki) in micromolar (μM) concentrations. A lower Ki value indicates a higher binding affinity and more potent inhibition.

Target PhosphataseThis compound Ki (μM)JTT-551 Ki (μM)
PTP1B 0.29 0.22 [1][2][3]
TCPTPNot Reported9.3[1][2][3]
CD45 D1D259> 30[1][2][3]
PTPβ560Not Reported
PTPε D11100Not Reported
SHP-1> 2000Not Reported
PTPα D1> 2000Not Reported
LAR D1D2> 2000> 30[1][2][3]

Note: Data for this compound and JTT-551 are compiled from different sources. Direct comparison should be made with caution as experimental conditions may have varied.

Experimental Protocols

The determination of the inhibition constants (Ki) for PTP1B inhibitors typically involves an in vitro enzymatic assay. A generalized protocol based on the use of the chromogenic substrate p-nitrophenyl phosphate (pNPP) is described below.

Objective: To measure the enzymatic activity of PTP1B in the presence of varying concentrations of an inhibitor to determine the inhibitor's potency (IC50) and subsequently calculate the inhibition constant (Ki).

Materials:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP) as the substrate

  • Assay buffer (e.g., 50 mM citrate buffer, pH 6.0, containing 0.1 M NaCl, 1 mM EDTA, and 1 mM DTT)

  • Inhibitor compounds (this compound or JTT-551) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Enzyme and Inhibitor Pre-incubation: A solution of recombinant PTP1B is pre-incubated with various concentrations of the inhibitor (or vehicle control) in the assay buffer for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, pNPP, to the enzyme-inhibitor mixture.

  • Measurement of Product Formation: PTP1B catalyzes the hydrolysis of pNPP to p-nitrophenol (pNP), which is a yellow-colored product with an absorbance maximum at 405 nm. The rate of pNP formation is monitored by measuring the increase in absorbance at 405 nm over time using a microplate reader.

  • Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time curves. The percentage of inhibition for each inhibitor concentration is determined relative to the vehicle control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated by fitting the data to a dose-response curve. The inhibition constant (Ki) can be subsequently calculated from the IC50 value using the Michaelis-Menten constant (Km) for the substrate and the substrate concentration used in the assay, often employing the Cheng-Prusoff equation. The mode of inhibition (e.g., competitive, non-competitive, mixed) can be determined through kinetic studies by varying the concentrations of both the substrate and the inhibitor. JTT-551 has been described as a mixed-type inhibitor.[1][2][3]

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the role of PTP1B as a negative regulator in the insulin and leptin signaling pathways. Inhibition of PTP1B by compounds like this compound and JTT-551 is expected to enhance these signaling cascades.

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS (pY) IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates PIP3 PIP3 PI3K->PIP3 generates PDK1 PDK1 PIP3->PDK1 activates Akt Akt (pT308/pS473) PDK1->Akt phosphorylates GLUT4 GLUT4 Vesicle Translocation Akt->GLUT4 promotes PTP1B PTP1B PTP1B->IR dephosphorylates Inhibitor This compound / JTT-551 Inhibitor->PTP1B inhibits

Caption: PTP1B's role in the insulin signaling pathway.

Leptin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Leptin Leptin LepR Leptin Receptor (LepR) Leptin->LepR binds JAK2 JAK2 (pY) LepR->JAK2 activates STAT3 STAT3 (pY) JAK2->STAT3 phosphorylates Gene_Expression Gene Expression (e.g., POMC) STAT3->Gene_Expression regulates PTP1B PTP1B PTP1B->JAK2 dephosphorylates Inhibitor This compound / JTT-551 Inhibitor->PTP1B inhibits

Caption: PTP1B's role in the leptin signaling pathway.

Experimental Workflow

The following diagram outlines the typical workflow for determining the inhibitory constant (Ki) of a compound against PTP1B.

Experimental_Workflow A 1. Preparation of Reagents (PTP1B, Inhibitor, pNPP, Buffer) B 2. Assay Setup in 96-well Plate (Enzyme + Inhibitor/Vehicle) A->B C 3. Pre-incubation (e.g., 10-15 min at 37°C) B->C D 4. Reaction Initiation (Addition of pNPP) C->D E 5. Kinetic Measurement (Absorbance at 405 nm over time) D->E F 6. Data Analysis (Calculate Initial Velocities) E->F G 7. IC50 Determination (Dose-Response Curve) F->G H 8. Ki Calculation (Cheng-Prusoff Equation) G->H

Caption: Workflow for PTP1B enzymatic assay.

References

Comparative Analysis of TCS 401: A Guide to PTP1B Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of TCS 401, a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), with other alternative inhibitors. The information is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.

Executive Summary

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes, obesity, and cancer. This compound is a selective inhibitor of PTP1B. This guide details its inhibitory activity in comparison to other known PTP1B inhibitors, provides standardized experimental protocols for assessing PTP1B inhibition, and visualizes the relevant biological and experimental workflows.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the inhibitory potency of this compound and its alternatives against PTP1B. The data is presented as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), which are standard measures of a drug's effectiveness in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.

CompoundTypePotency (IC50 / Ki)Selectivity
This compound Competitive InhibitorKi = 0.29 µMSelective for PTP1B over other phosphatases like CD45, PTPβ, PTPε, SHP-1, PTPα, and LAR.
Ertiprotafib Non-competitive InhibitorIC50 = 1.6 to 29 µM (depending on assay conditions)[1]Also a potent inhibitor of IkappaB kinase beta (IKK-beta) with an IC50 of 400nM.[2]
Trodusquemine (MSI-1436) Allosteric, Non-competitive InhibitorIC50 ≈ 1 µMOver 200-fold selectivity for PTP1B compared to its closest homolog, TC-PTP.[3]
DPM-1001 Allosteric, Non-competitive InhibitorIC50 = 100 nM[1][4]A potent and specific inhibitor of PTP1B.[1][4][5]
Natural Flavonoids (e.g., Mimulone) Mixed-type I InhibitorsIC50 = 1.9–8.2 μM[6]Varies depending on the specific compound.

Dose-Response Relationship

A dose-response curve graphically represents the relationship between the concentration of a drug and the magnitude of the resulting biological effect. For an inhibitor like this compound, this curve would typically be sigmoidal, showing increasing inhibition of PTP1B activity with increasing concentrations of the inhibitor until a maximal effect is reached. While a specific dose-response curve for this compound is not publicly available, the provided Ki value of 0.29 µM indicates its high potency. The following diagram illustrates a typical experimental workflow for generating such a curve.

G Experimental Workflow: Dose-Response Curve Generation cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Serial Dilutions of this compound add_inhibitor Add Inhibitor Dilutions to Microplate Wells prep_inhibitor->add_inhibitor prep_enzyme Prepare PTP1B Enzyme Solution add_enzyme Add PTP1B to Wells prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution (e.g., pNPP) add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate Inhibitor and Enzyme add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate at Controlled Temperature add_substrate->incubate measure_activity Measure Enzyme Activity (e.g., Absorbance) incubate->measure_activity calculate_inhibition Calculate Percent Inhibition measure_activity->calculate_inhibition plot_curve Plot Dose-Response Curve (% Inhibition vs. log[Inhibitor]) calculate_inhibition->plot_curve determine_ic50 Determine IC50/Ki Value plot_curve->determine_ic50

Caption: Workflow for generating a dose-response curve for a PTP1B inhibitor.

Signaling Pathway: PTP1B in Insulin Signaling

This compound enhances insulin signaling by inhibiting PTP1B. PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the activated insulin receptor and its substrates, thereby dampening the downstream signals that lead to glucose uptake and other metabolic effects. The diagram below illustrates this mechanism.

G Mechanism of Action: this compound in the Insulin Signaling Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IR_P Phosphorylated IR (Active) IR->IR_P Autophosphorylation IRS Insulin Receptor Substrate (IRS) IR_P->IRS Phosphorylates IRS_P Phosphorylated IRS (Active) IRS->IRS_P PI3K PI3K IRS_P->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->IR_P Dephosphorylates PTP1B->IRS_P Dephosphorylates TCS401 This compound TCS401->PTP1B Inhibits

Caption: this compound inhibits PTP1B, enhancing insulin signaling.

Experimental Protocols

The following is a generalized protocol for an in vitro PTP1B inhibition assay, based on commonly used methods. This can be adapted to generate dose-response curves for this compound and its alternatives.

Objective: To determine the in vitro inhibitory activity of a compound against human PTP1B.

Materials:

  • Recombinant human PTP1B enzyme

  • PTP1B substrate: p-nitrophenyl phosphate (pNPP) or a fluorescent substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)

  • Assay Buffer: e.g., 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).

  • Assay Setup:

    • Add a fixed volume of the diluted test compound to the wells of the 96-well plate.

    • Include control wells:

      • Negative control (0% inhibition): Assay buffer with solvent only.

      • Positive control (100% inhibition): A known potent PTP1B inhibitor or no enzyme.

  • Enzyme Addition and Pre-incubation:

    • Add a fixed amount of PTP1B enzyme solution to each well.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the PTP1B substrate (e.g., pNPP) to all wells.

  • Incubation and Measurement:

    • Incubate the plate at the controlled temperature.

    • Measure the product formation at regular intervals or at a fixed endpoint using a microplate reader. For pNPP, this involves measuring the absorbance at 405 nm. For DiFMUP, this involves measuring fluorescence.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve.

    • Fit the data to a sigmoidal dose-response model to determine the IC50 value.

Conclusion

This compound is a potent and selective inhibitor of PTP1B. When compared to other PTP1B inhibitors, it demonstrates a competitive mode of action and high selectivity. The provided experimental protocols offer a standardized method for evaluating and comparing the efficacy of this compound and its alternatives in a laboratory setting. The visualization of the insulin signaling pathway highlights the mechanism by which this compound exerts its therapeutic potential. This guide serves as a valuable resource for researchers investigating PTP1B inhibition and the development of novel therapeutics for metabolic diseases.

References

A Comparative Guide to Active Site and Allosteric Inhibitors of PTP1B

Author: BenchChem Technical Support Team. Date: November 2025

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key metabolic signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and certain cancers.[1][2][3] PTP1B functions by dephosphorylating the insulin receptor (IR) and insulin receptor substrate-1 (IRS-1), which attenuates insulin signaling.[1][2] It also negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2).[2] Consequently, inhibiting PTP1B is a promising strategy to enhance insulin and leptin sensitivity.[4]

The development of PTP1B inhibitors has followed two main strategies: targeting the enzyme's active site or targeting a less-conserved allosteric site. This guide provides an objective comparison of these two approaches, supported by experimental data, detailed protocols, and visual diagrams to aid researchers, scientists, and drug development professionals.

PTP1B Signaling Pathways

PTP1B plays a crucial role in downregulating both insulin and leptin signaling. In the insulin pathway, it dephosphorylates the activated insulin receptor and its substrate (IRS-1), leading to decreased glucose uptake. In the leptin pathway, it dephosphorylates JAK2, a key kinase, thereby disrupting signals that regulate energy homeostasis.

PTP1B_Signaling cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR (Active) IR->pIR Autophosphorylation pIRS1 p-IRS-1 pIR->pIRS1 Phosphorylates IRS1 IRS-1 PI3K_AKT PI3K/AKT Pathway pIRS1->PI3K_AKT Activates GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K_AKT->GLUT4 Leptin Leptin LR Leptin Receptor (LR) Leptin->LR pJAK2 p-JAK2 (Active) LR->pJAK2 Activates JAK2 JAK2 JAK2 pSTAT3 p-STAT3 pJAK2->pSTAT3 Phosphorylates STAT3 STAT3 Gene Gene Transcription (Energy Homeostasis) pSTAT3->Gene PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pJAK2 Dephosphorylates

Caption: PTP1B's negative regulatory role in insulin and leptin signaling.

A Tale of Two Sites: Active vs. Allosteric Inhibition

The choice of targeting either the active or an allosteric site has profound implications for an inhibitor's potency, selectivity, and overall drug-like properties.

  • Active Site Inhibition: Active site inhibitors directly compete with the phosphotyrosine (pTyr) substrate for binding to the catalytic pocket. The primary challenge with this approach is the high degree of conservation in the active sites across the entire PTP family.[4][5] For instance, PTP1B shares 72% sequence identity with T-cell PTP (TCPTP), a phosphatase crucial for normal cellular functions.[4] This similarity makes designing selective active-site inhibitors difficult, often leading to off-target effects.[4][5] Furthermore, the highly charged nature of the active site necessitates that inhibitors also be charged, which can result in poor cell permeability and low bioavailability.[6]

  • Allosteric Inhibition: Allosteric inhibitors bind to a distinct site on the enzyme, remote from the catalytic center.[7][8] This binding event induces a conformational change that inactivates the enzyme.[5][9] A well-characterized allosteric site in PTP1B is located approximately 20 Å from the active site, in a pocket formed by the α3, α6, and α7 helices.[7][8][10] Binding to this site can prevent the catalytically crucial WPD loop from closing, thereby locking the enzyme in an inactive state.[7][10] Because allosteric sites are generally less conserved than active sites, allosteric inhibitors offer the potential for much higher selectivity and can possess more favorable physicochemical properties for better bioavailability.[4][9]

Inhibition_Mechanisms cluster_active Active Site Inhibition cluster_allosteric Allosteric Inhibition active_enzyme active_inhibited active_enzyme->active_inhibited Active Site Inhibitor (Competitive) prod_a Product active_enzyme->prod_a sub_a Substrate active_inhibited->sub_a Blocked sub_a->active_enzyme allo_enzyme allo_inhibited allo_enzyme->allo_inhibited Allosteric Inhibitor (Non-competitive) prod_b Product allo_enzyme->prod_b sub_b Substrate allo_inhibited->sub_b Blocked sub_b->allo_enzyme

Caption: Mechanisms of active site vs. allosteric PTP1B inhibition.

Quantitative Comparison of PTP1B Inhibitors

The following tables summarize key performance data for representative active site and allosteric PTP1B inhibitors, highlighting differences in potency and selectivity.

Table 1: Active Site PTP1B Inhibitors

CompoundTypePTP1B IC₅₀ (µM)TCPTP IC₅₀ (µM)Selectivity (TCPTP/PTP1B)Reference
ErtiprotafibNon-competitive (Multiple Actions)1.6 - 29N/AN/A[11]
Compound 44Competitive0.141.29~9-fold[12]
SuraminCompetitive5.5 (Kᵢ)N/AN/A[13]
TCS401CompetitiveN/A (Extensively Used)N/AN/A[14]

Table 2: Allosteric PTP1B Inhibitors

CompoundTypePTP1B IC₅₀ (µM)TCPTP IC₅₀ (µM)Selectivity (TCPTP/PTP1B)Reference
Trodusquemine (MSI-1436)Non-competitive1224224-fold[11]
Compound 3Non-competitive8>100 (implied)>12.5-fold[4][11]
Compound 2Non-competitive22>100 (implied)>4.5-fold[11][15]
Amorphadiene (AD)Non-competitive~50~250-300~5 to 6-fold[16]
MD2 (Arylbenzofuran)N/A3.11N/AN/A[17]

Note: IC₅₀ values can vary depending on assay conditions. N/A indicates data not available in the cited sources.

Experimental Protocols and Workflow

Characterizing PTP1B inhibitors involves a series of biochemical and cellular assays to determine their potency, selectivity, binding kinetics, and mechanism of action.

Experimental_Workflow start Compound Library (Virtual or Physical Screen) assay1 Primary Screen: PTP1B Enzymatic Assay (e.g., Malachite Green) start->assay1 decision1 Active Hits? assay1->decision1 assay2 IC₅₀ Determination (Dose-Response) decision1->assay2 Yes stop Inactive decision1->stop No assay3 Selectivity Profiling (vs. TCPTP, SHP2, etc.) assay2->assay3 assay4 Binding Kinetics (SPR) Determine Kᴅ, kₐ, kᴅ assay3->assay4 assay5 Mechanism of Action (e.g., Dixon Plot) assay4->assay5 assay6 Cell-Based Assays (e.g., IRS-1 Phosphorylation) assay5->assay6 end Lead Optimization & In Vivo Studies assay6->end

Caption: General experimental workflow for PTP1B inhibitor characterization.
PTP1B Enzymatic Inhibition Assay (Colorimetric)

This assay measures the enzymatic activity of PTP1B by detecting the release of inorganic phosphate from a substrate.

  • Objective: To determine the IC₅₀ value of an inhibitor.

  • Principle: Recombinant human PTP1B is incubated with a phosphopeptide substrate (or a generic substrate like p-nitrophenyl phosphate, pNPP). The enzyme cleaves the phosphate group. The released phosphate is then detected using a reagent like Malachite green, which forms a colored complex that can be measured spectrophotometrically.[13]

  • Protocol Outline:

    • Preparation: Prepare a series of inhibitor dilutions to create a dose-response curve.

    • Reaction Setup: In a 96-well plate, add assay buffer, the PTP1B enzyme, and the inhibitor dilutions.[13] Allow a short pre-incubation period.

    • Initiation: Start the reaction by adding the phosphopeptide substrate. Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.[18]

    • Termination and Detection: Stop the reaction and detect the released phosphate by adding the Red Assay Reagent (Malachite green-based).[13]

    • Measurement: Read the absorbance at ~620 nm using a microplate reader.

    • Analysis: Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics and affinity between an inhibitor and the target protein.[19]

  • Objective: To determine the association rate (kₐ), dissociation rate (kᴅ), and equilibrium dissociation constant (Kᴅ).

  • Principle: The PTP1B enzyme is immobilized on the surface of a sensor chip.[20] A solution containing the inhibitor (analyte) is flowed over the surface. Binding of the inhibitor to the immobilized PTP1B causes a change in the refractive index at the surface, which is detected as a response in resonance units (RU).[19]

  • Protocol Outline:

    • Immobilization: Covalently couple recombinant PTP1B to a sensor chip (e.g., a CM5 chip via amine coupling).[20]

    • Binding Analysis: Inject a series of concentrations of the inhibitor over the chip surface and a reference flow cell.

    • Association Phase: Monitor the increase in RU as the inhibitor binds to PTP1B.

    • Dissociation Phase: Flow buffer over the chip and monitor the decrease in RU as the inhibitor dissociates.

    • Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound inhibitor.

    • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate kₐ, kᴅ, and Kᴅ (Kᴅ = kᴅ/kₐ).

Cellular Assay: Western Blot for IRS-1 Phosphorylation

This assay assesses an inhibitor's ability to enhance insulin signaling within a cellular context.

  • Objective: To determine if the inhibitor can protect against PTP1B-mediated dephosphorylation of key signaling proteins in cells.

  • Principle: A relevant cell line (e.g., C2C12 myotubes or HepG2 hepatocytes) is treated with the inhibitor and then stimulated with insulin. PTP1B inhibition should lead to a sustained or increased level of phosphorylation of insulin receptor substrates like IRS-1. This change is detected via Western blotting using phospho-specific antibodies.[21]

  • Protocol Outline:

    • Cell Culture and Treatment: Culture cells to the appropriate confluency. Pre-treat the cells with various concentrations of the PTP1B inhibitor for a specific duration.

    • Insulin Stimulation: Stimulate the cells with a known concentration of insulin for a short period (e.g., 10-15 minutes).

    • Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

    • Western Blotting:

      • Separate equal amounts of protein from each sample by SDS-PAGE.

      • Transfer the proteins to a PVDF or nitrocellulose membrane.

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate the membrane with a primary antibody specific for phosphorylated IRS-1 (p-IRS-1).

      • Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Analysis: Quantify the band intensities and normalize to a loading control (e.g., total IRS-1 or β-actin) to determine the relative increase in IRS-1 phosphorylation.

Conclusion

The development of PTP1B inhibitors presents a significant opportunity for treating metabolic diseases. While active site inhibitors were the initial focus, they face inherent challenges of selectivity and bioavailability due to the conserved, charged nature of the catalytic pocket.[4][6] Allosteric inhibitors represent a more promising strategy, offering the potential for greater selectivity and improved drug-like properties by targeting less conserved, non-catalytic sites.[7][9] The data clearly shows that allosteric inhibitors like Trodusquemine can achieve significantly higher selectivity over related phosphatases compared to their active-site-targeting counterparts.[11] A multi-faceted experimental approach, combining enzymatic assays, biophysical methods like SPR, and cell-based functional assays, is crucial for the successful characterization and development of the next generation of potent and selective PTP1B inhibitors.

References

Validating Downstream Effects of PTP1B Inhibition: A Comparative Guide to TCS 401 and siRNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key methods for validating the downstream effects of inhibiting Protein Tyrosine Phosphatase 1B (PTP1B): the small molecule inhibitor TCS 401 and small interfering RNA (siRNA). Understanding the nuances, strengths, and weaknesses of each approach is critical for robust target validation and drug development. This document presents supporting experimental data, detailed protocols for key assays, and visual representations of the underlying biological pathways and experimental workflows.

Performance Comparison: this compound vs. PTP1B siRNA

The decision to use a small molecule inhibitor like this compound or a genetic knockdown approach such as siRNA depends on the specific experimental goals. This compound offers acute, dose-dependent inhibition of PTP1B's enzymatic activity, while siRNA provides a method to reduce the total protein level of PTP1B, leading to a more sustained loss of function.

Below, we summarize quantitative data from various studies to illustrate the downstream effects of both interventions.

Disclaimer: The following data is compiled from separate studies and is intended for comparative purposes. Direct comparison should be made with caution, as experimental conditions (e.g., cell lines, concentrations, treatment durations) may vary between studies.

Table 1: Downstream Signaling Effects of PTP1B Inhibition
ParameterMethodTarget/Cell LineConcentration/ ConditionObserved Effect
Erk Phosphorylation This compoundRPE cells2 µMSignificant increase in p-Erk levels
Akt Phosphorylation This compoundRPE cells2 µMSignificant increase in p-Akt levels
Akt Phosphorylation PTP1B siRNARat cardiomyocytesN/AGreater phosphorylation of Akt compared to control
SYK Phosphorylation PTP1B KnockoutRamos B cellsN/ASignificant increase in SYK-pY525/526 levels
ERK Phosphorylation PTP1B KnockoutRamos B cellsN/ASignificant increase in ERK-pT202/Y204 levels
BTK Phosphorylation PTP1B KnockoutRamos B cellsN/ASignificant increase in BTK-pY223 levels
PLCγ2 Phosphorylation PTP1B KnockoutRamos B cellsN/ASignificant increase in PLCγ2-pY759 levels
Table 2: Cellular Effects of PTP1B Inhibition
ParameterMethodCell LineConcentration/ ConditionObserved Effect
Cell Proliferation This compoundRPE cellsNot specifiedPromoted proliferation
Cell Proliferation PTP1B siRNAGastric cancer cells (SGC7901, MGC803)N/ASignificantly inhibited cell proliferation[1]
Cell Proliferation PTP1B KnockoutHMEC-1N/ADecreased proliferation with PTP1B overexpression, suggesting inhibition promotes proliferation[2]
Cell Migration This compoundRPE cellsNot specifiedImproved migratory activity
Wound Healing PTP1B siRNAGastric cancer cells (SGC7901)N/ASignificantly inhibited cell migration[1]
Wound Healing PTP1B KnockoutDiabetic MiceN/AAccelerated diabetic wound healing rate[2]
Apoptosis PTP1B siRNARat cardiomyocytesHypoxia/ReoxygenationSignificantly decreased apoptotic index (12.1 ± 1.4% vs. 23.2 ± 1.6% in control)[3]

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams are provided.

PTP1B_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor IRS1 IRS-1 IR->IRS1 EGFR EGF Receptor Shc Shc EGFR->Shc PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS1 dephosphorylates PI3K PI3K IRS1->PI3K Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival MEK MEK Raf->MEK Erk Erk MEK->Erk Proliferation Cell Proliferation Erk->Proliferation Migration Cell Migration Erk->Migration TCS401 This compound TCS401->PTP1B siRNA PTP1B siRNA siRNA->PTP1B (degrades mRNA) Experimental_Workflow cluster_treatment Treatment cluster_assays Downstream Assays TCS401 Treat cells with This compound WB Western Blot (p-Erk, p-Akt, total proteins) TCS401->WB Prolif Proliferation Assay (e.g., MTT, BrdU) TCS401->Prolif Mig Migration Assay (Wound Healing, Transwell) TCS401->Mig siRNA Transfect cells with PTP1B siRNA siRNA->WB siRNA->Prolif siRNA->Mig analysis Data Analysis and Comparison WB->analysis Prolif->analysis Mig->analysis start Culture Cells start->TCS401 start->siRNA controls Include Controls: - Vehicle (for this compound) - Scrambled siRNA start->controls controls->WB controls->Prolif controls->Mig

References

Safety Operating Guide

Navigating the Safe Disposal of TCS 401: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of TCS 401, a selective inhibitor of protein-tyrosine phosphatase 1B (PTP1B).[1][2][3][4] Adherence to these guidelines is critical due to the compound's potential hazards.

Hazard Profile and Safety Precautions

This compound is classified as harmful if swallowed and is recognized as very toxic to aquatic life with long-lasting effects.[5] It can also cause skin and serious eye irritation, and may lead to respiratory irritation.[6] Therefore, stringent safety measures must be observed throughout the handling and disposal process.

Personal Protective Equipment (PPE): Before handling this compound, it is mandatory to wear appropriate PPE, including:

  • Eye Protection: Safety goggles with side-shields.[5][6]

  • Hand Protection: Protective gloves.[5][6]

  • Skin and Body Protection: Impervious clothing to prevent skin exposure.[5][6]

  • Respiratory Protection: A suitable respirator should be used, especially in areas with inadequate ventilation.[5][6]

Engineering controls, such as ensuring adequate ventilation and providing accessible safety showers and eye wash stations, are also crucial.[5][6]

Quantitative Data Summary

For quick reference, the key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular Weight 306.72 g/mol
CAS Number 243966-09-8
Purity ≥95% to ≥98% (depending on the supplier)
Storage (Powder) -20°C for long-term storage
Storage (Solvent) -80°C for up to 6 months; -20°C for up to 1 month

Note: Data sourced from multiple suppliers.[1][3][6]

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is to manage it as hazardous waste in accordance with all applicable local, state, and federal regulations.[6][7] Evaporation is not an acceptable disposal method, and this chemical must never be poured down the drain or disposed of as regular solid waste.[7]

Experimental Workflow for Waste Management

TCS401_Disposal_Workflow cluster_prep Preparation & Handling cluster_storage Waste Storage & Labeling cluster_disposal Final Disposal start Start: this compound becomes waste ppe Don appropriate PPE start->ppe segregate Segregate waste at the source ppe->segregate container Use a designated, compatible, and sealed hazardous waste container segregate->container labeling Label container with 'Hazardous Waste' and 'this compound' container->labeling storage_area Store in a designated, well-ventilated, and secure hazardous waste storage area labeling->storage_area secondary_containment Ensure secondary containment is in place storage_area->secondary_containment hauler Arrange for pickup by a licensed hazardous waste hauler secondary_containment->hauler documentation Complete all necessary waste disposal documentation hauler->documentation end_point Final disposal at an approved waste disposal plant documentation->end_point

Caption: Workflow for the proper disposal of this compound waste.

Detailed Disposal Procedures
  • Waste Identification and Segregation:

    • Any this compound that is no longer needed, contaminated, or expired must be treated as hazardous waste.

    • Segregate this compound waste from other laboratory waste streams to avoid accidental mixing with incompatible materials. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[5][6]

  • Containerization:

    • Place this compound waste into a designated, chemically compatible, and leak-proof container.

    • The container must be kept tightly closed except when adding waste.[6][7]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound".[7]

    • Include any other information required by your institution's environmental health and safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a designated and properly labeled "Hazardous Waste Storage Area".[7]

    • This area should be well-ventilated, secure, and away from general laboratory traffic.

    • Secondary containment with a capacity of at least 110% of the volume of the waste container is required to contain any potential leaks or spills.[7]

  • Accidental Release Measures:

    • In the event of a spill, prevent further leakage if it is safe to do so.

    • Keep the spilled product away from drains and water courses.[6]

    • For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite.

    • For solid spills, carefully sweep or shovel the material into a suitable container for disposal, avoiding dust formation.[8]

    • Decontaminate the affected surfaces by scrubbing with alcohol.[6]

    • Dispose of all contaminated materials as hazardous waste according to the procedures outlined here.

  • Final Disposal:

    • The final step is the collection and disposal of the waste by a licensed hazardous waste hauler.

    • Contact your institution's EHS department to arrange for pickup.

    • Ensure all required paperwork and documentation are completed for the waste transfer.

    • The ultimate disposal of this compound should be at an approved waste disposal plant.[5]

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guidance for Handling TCS 401

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of TCS 401, a selective inhibitor of protein-tyrosine phosphatase 1B (PTP1B).[1] Adherence to these guidelines is critical for minimizing risk and ensuring the integrity of research.

Hazard Identification and Personal Protective Equipment

This compound presents several hazards that necessitate the use of appropriate personal protective equipment (PPE). The compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2] It is also very toxic to aquatic life with long-lasting effects.[3] The following table summarizes the required PPE for handling this compound.

PPE CategoryRecommended EquipmentSpecification Details
Eye Protection Safety goggles with side-shieldsMust be worn to prevent contact with eyes, which can cause serious irritation.[2][3]
Hand Protection Protective glovesImpervious gloves (e.g., PVC) should be worn to prevent skin irritation.[2][4]
Skin and Body Impervious clothingLab coat or other protective clothing to prevent skin contact.[2][3]
Respiratory Suitable respiratorUse in a well-ventilated area.[2][3] If dust or aerosols may be generated, a respirator should be worn.[5]

Safe Handling and Disposal Workflow

A systematic approach to handling and disposal is crucial for safety and environmental protection. The following workflow outlines the key steps from material receipt to final disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Decontamination & Disposal A Receive this compound Verify Container Integrity B Review Safety Data Sheet (SDS) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Prepare Well-Ventilated Work Area (Fume Hood) C->D E Weigh and Prepare Solutions Avoid Dust/Aerosol Formation D->E Proceed to Handling F Conduct Experiment Do Not Eat, Drink, or Smoke E->F G Store Unused Material -20°C (powder) or -80°C (in solvent) F->G H Decontaminate Work Surfaces (e.g., with alcohol) G->H Proceed to Cleanup I Collect Waste (Contaminated PPE, excess material) H->I J Dispose of Waste According to Local Regulations I->J

Safe handling workflow for this compound.

Procedural Steps for Safe Handling

Preparation:

  • Receiving: Upon receipt, visually inspect the container for any damage or leaks.

  • Documentation Review: Before handling, thoroughly review the Safety Data Sheet (SDS).[2][3][5]

  • Personal Protective Equipment: Don all required PPE as outlined in the table above.

  • Work Area Setup: All handling of this compound powder should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[2][3] Ensure an accessible safety shower and eye wash station are nearby.[2][3]

Handling and Experimentation:

  • Aliquotting: When weighing or transferring the powder, take care to avoid the formation of dust and aerosols.[2][3]

  • During Use: Do not eat, drink, or smoke while working with this compound.[2][3] Avoid all direct contact with the skin, eyes, and clothing.[5]

  • Storage: Keep the container tightly sealed in a cool, well-ventilated area when not in use.[3] For long-term storage, it is recommended to store at -20°C as a powder or -80°C in solvent.[3]

Decontamination and Disposal:

  • Spill Management: In case of a spill, prevent further leakage if safe to do so.[5] Absorb solutions with an inert material and decontaminate surfaces with alcohol.[2] Collect all spilled material and contaminated absorbent in a suitable, closed container for disposal.[5]

  • Waste Disposal: Dispose of all waste, including contaminated PPE and empty containers, in accordance with local, state, and federal regulations.[2][3] Do not allow the product to enter drains or water courses.[2][3]

  • Hygiene: After handling, wash hands thoroughly with soap and water.[2][3] Remove and wash contaminated clothing before reuse.[2]

First Aid Measures

In the event of exposure, follow these first aid protocols immediately:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[2] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air.[2] If breathing is difficult, provide respiratory support and seek medical attention.

  • Ingestion: If swallowed, rinse the mouth with water.[2][3] Do NOT induce vomiting.[2] Call a physician or poison control center immediately.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TCS 401
Reactant of Route 2
TCS 401

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.